3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8-10(5-6-12-8)7-1-3-9-4-2-7;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNKCTABPFYOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCOC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating data on its chemical properties, a plausible synthetic route, analytical methodologies, and potential pharmacological relevance, this document serves as a vital resource for researchers engaged in the exploration of novel therapeutics.
Introduction: The Convergence of Two Privileged Scaffolds
This compound merges two structurally significant pharmacophores: the piperidine ring and the oxazolidin-2-one nucleus. Piperidine and its derivatives are ubiquitous in pharmaceuticals, contributing to a wide array of biological activities, including but not limited to, anticancer, analgesic, and antipsychotic effects.[1][2][3][4] The piperidine moiety often enhances a molecule's druggability by improving its pharmacokinetic properties.[5]
The oxazolidin-2-one ring is another cornerstone of medicinal chemistry, most notably recognized for its role in the development of a unique class of antibiotics that inhibit bacterial protein synthesis.[6][7] Beyond their antibacterial prowess, oxazolidinone derivatives have been investigated for a range of therapeutic applications.[7] The strategic combination of these two scaffolds in this compound suggests a molecule with a rich potential for biological activity, warranting a detailed examination of its chemical and pharmacological profile.
Chemical Identity and Physicochemical Properties
The hydrochloride salt of 3-(Piperidin-4-yl)oxazolidin-2-one is a stable, crystalline solid, which enhances its aqueous solubility, a desirable trait for formulation and biological testing.[8]
| Property | Value | Source/Method |
| IUPAC Name | 3-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride | - |
| Molecular Formula | C₈H₁₅ClN₂O₂ | [9] |
| Molecular Weight | 206.67 g/mol | [9] |
| CAS Number | 130818-98-3 | [9] |
| MDL Number | MFCD17014279 | [9][10] |
| Predicted logP | -0.8 to 0.2 | In Silico Prediction[2][11][12][13][14] |
| Predicted Solubility | High in water, soluble in polar protic solvents | Based on hydrochloride salt form[8] |
| Predicted Melting Point | >200 °C (decomposition likely) | In Silico Prediction[2][11][12][13][14] |
Note: Predicted values are derived from computational models and the properties of structurally similar compounds.
Chemical Structure:
The structure of this compound is characterized by a piperidine ring connected via its 4-position to the nitrogen atom of an oxazolidin-2-one ring. The hydrochloride salt forms at the basic nitrogen of the piperidine ring.
Caption: Chemical structure of this compound.
Synthesis and Characterization
Proposed Synthetic Pathway:
A logical approach involves the reaction of a suitable piperidine precursor with a reagent that can form the oxazolidin-2-one ring. A common and effective method is the cyclization of a β-amino alcohol with a carbonyl source.[17]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Protection of 4-Aminopiperidine. To a solution of 4-aminopiperidine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction to isolate N-Boc-4-aminopiperidine.
-
Step 2: Oxazolidinone Ring Formation. To a solution of N-Boc-4-aminopiperidine in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate. Add 2-chloroethanol and heat the reaction mixture. The reaction proceeds via initial N-alkylation followed by intramolecular cyclization to form the oxazolidin-2-one ring.[18] Monitor the reaction by TLC and purify the product, N-Boc-3-(piperidin-4-yl)oxazolidin-2-one, by column chromatography.
-
Step 3: Deprotection and Hydrochloride Salt Formation. Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dioxane or diethyl ether. Add a solution of hydrochloric acid in the same solvent. The deprotection of the Boc group and the formation of the hydrochloride salt will occur, often resulting in the precipitation of the final product. The product can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Characterization:
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the protons on the piperidine and oxazolidinone rings. The chemical shifts and coupling patterns will confirm the connectivity of the two ring systems. The protons adjacent to the nitrogen in the piperidine ring will show a downfield shift due to the positive charge in the hydrochloride salt.[19][20][21]
-
¹³C NMR: The spectrum should show distinct signals for each carbon atom, including the carbonyl carbon of the oxazolidin-2-one ring (typically around 158-160 ppm).[19]
-
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the cyclic carbamate in the oxazolidin-2-one ring is expected around 1750 cm⁻¹.[22][23][24][25]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.[26][27]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to determine the purity of the final compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[28][29][30][31][32][33][34]
Potential Pharmacological Activity and Mechanism of Action
The pharmacological profile of this compound is likely to be influenced by both the piperidine and oxazolidin-2-one moieties.
-
Antibacterial Activity: The oxazolidin-2-one core is a well-established inhibitor of bacterial protein synthesis.[6][7] It is plausible that this compound could exhibit activity against Gram-positive bacteria, including multi-drug resistant strains.[35] The piperidine substituent may modulate the compound's antibacterial spectrum and pharmacokinetic properties.
-
Central Nervous System (CNS) Activity: Piperidine derivatives are known to interact with a variety of CNS targets.[1][3] Depending on the overall molecular properties, this compound could potentially have applications in treating neurological or psychiatric disorders.
-
Anticancer Activity: Both piperidine and oxazolidinone scaffolds have been incorporated into molecules with demonstrated anticancer properties.[4][36][37] The combined structure could be a starting point for the development of novel anticancer agents.
Caption: Potential pharmacological interactions of 3-(Piperidin-4-yl)oxazolidin-2-one.
Safety and Toxicity Considerations
A comprehensive safety evaluation of this compound has not been reported. However, potential toxicity can be inferred from the constituent moieties.
-
Oxazolidinone-related Toxicity: Some oxazolidinone antibiotics have been associated with myelosuppression and monoamine oxidase (MAO) inhibition.[38][39] Therefore, any new derivative would require careful evaluation for these potential side effects.
-
Piperidine-related Toxicity: Piperidine itself is a corrosive and toxic substance.[32] However, when incorporated into a larger molecule, its toxicity profile is significantly altered. The overall toxicity of the final compound would depend on its specific biological targets and metabolic fate.
Conclusion and Future Directions
This compound is a compound with significant potential for drug discovery, owing to its hybrid structure of two pharmacologically privileged scaffolds. This guide has provided a foundational understanding of its chemical properties, a viable synthetic strategy, and an overview of its potential biological activities.
Future research should focus on the definitive synthesis and characterization of this molecule, followed by a thorough in vitro and in vivo evaluation of its pharmacological and toxicological profiles. The exploration of structure-activity relationships through the synthesis of related analogs could lead to the identification of novel therapeutic agents with improved efficacy and safety.
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3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the Oxazolidinone Core
The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably as the pharmacophore of a class of potent antibiotics, including Linezolid.[1][2] The molecule this compound serves as a critical building block, a versatile synthon for the elaboration into more complex pharmaceutical agents. Its synthesis is a frequent undertaking in drug discovery and development laboratories. This guide provides a comprehensive, field-proven pathway for the preparation of this key intermediate, emphasizing not just the procedural steps but the underlying chemical principles and practical considerations that ensure a robust and reproducible synthesis.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic disconnection of the target molecule, this compound, suggests a convergent synthesis strategy. The primary disconnection is at the piperidine nitrogen-oxazolidinone bond, leading back to a protected 4-aminopiperidine and a suitable electrophile to construct the oxazolidinone ring. The piperidine's secondary amine must be protected to prevent its interference in the N-alkylation and cyclization steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the reaction conditions required for the subsequent steps and its facile removal under acidic conditions, which conveniently affords the desired hydrochloride salt in the final step.
The synthesis can therefore be broken down into three key stages:
-
Protection: Introduction of the Boc protecting group onto the piperidine nitrogen of a suitable precursor.
-
Core Formation: Construction of the oxazolidinone ring onto the protected piperidine moiety.
-
Deprotection and Salt Formation: Removal of the Boc group and concurrent formation of the hydrochloride salt.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Key Intermediate: tert-Butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate
This phase of the synthesis focuses on the construction of the core structure, uniting the protected piperidine with the oxazolidinone ring.
Step 1.1: N-Alkylation of tert-Butyl 4-aminopiperidine-1-carboxylate
The initial step involves the reaction of commercially available tert-butyl 4-aminopiperidine-1-carboxylate with 2-chloroethanol to form the corresponding amino alcohol.
Experimental Protocol
-
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) is added potassium carbonate (2.0 eq.) and a catalytic amount of potassium iodide (0.1 eq.).
-
2-Chloroethanol (1.2 eq.) is added dropwise to the suspension at room temperature.
-
The reaction mixture is heated to 80-90 °C and stirred for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amino alcohol, tert-butyl 4-((2-hydroxyethyl)amino)piperidine-1-carboxylate.
Expertise & Experience: Rationale for Experimental Choices
-
Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the organic starting materials and the inorganic base.
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the primary amine, facilitating its nucleophilic attack on 2-chloroethanol. It is also cost-effective and easy to handle.
-
Catalyst: Potassium iodide acts as a catalyst via the Finkelstein reaction, in-situ converting the less reactive 2-chloroethanol to the more reactive 2-iodoethanol, thereby accelerating the N-alkylation.
-
Temperature: Elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe.
Step 1.2: Cyclization to Form the Oxazolidinone Ring
The synthesized amino alcohol is then cyclized to form the oxazolidinone ring using a carbonylating agent. 1,1'-Carbonyldiimidazole (CDI) is a safe and effective choice for this transformation.
Experimental Protocol
-
The crude tert-butyl 4-((2-hydroxyethyl)amino)piperidine-1-carboxylate from the previous step is dissolved in anhydrous tetrahydrofuran (THF).
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq.) is added portion-wise to the solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the addition of water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate as a solid.
Expertise & Experience: Rationale for Experimental Choices
-
Carbonylating Agent: CDI is preferred over more hazardous reagents like phosgene. It reacts with the alcohol to form an activated imidazole-carboxylate intermediate, which is then readily attacked by the secondary amine in an intramolecular fashion to form the stable oxazolidinone ring, releasing imidazole as a byproduct.
-
Solvent: Anhydrous THF is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves the reactants.
-
Temperature Control: The initial addition of CDI at 0 °C helps to control the exothermicity of the reaction.
Data Summary for Part 1
| Step | Product | Form | Yield | Purity (HPLC) |
| 1.1 | tert-Butyl 4-((2-hydroxyethyl)amino)piperidine-1-carboxylate | Oil | ~85-90% (crude) | N/A |
| 1.2 | tert-Butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate | White Solid | ~75-85% (after purification) | >98% |
Part 2: Deprotection and Hydrochloride Salt Formation
The final step in the synthesis is the removal of the Boc protecting group and the formation of the desired hydrochloride salt. This is conveniently achieved in a single step using acidic conditions.
Experimental Protocol
-
tert-Butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate is dissolved in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
A solution of hydrochloric acid in a compatible solvent (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) is added dropwise at 0 °C.[3]
-
The reaction mixture is stirred at room temperature for 2-4 hours. The product typically precipitates out of the solution as a white solid.
-
The solid is collected by filtration, washed with cold solvent (e.g., diethyl ether or the reaction solvent), and dried under vacuum to yield this compound.
Expertise & Experience: Rationale for Experimental Choices
-
Deprotection Reagent: Hydrochloric acid is the reagent of choice as it efficiently cleaves the acid-labile Boc group and simultaneously provides the counter-ion for the desired hydrochloride salt.[3] The use of a solution of HCl in an organic solvent prevents the introduction of excess water, which can sometimes complicate product isolation.
-
Reaction Conditions: The reaction is typically rapid and clean at room temperature.[3] The precipitation of the product drives the reaction to completion and simplifies purification.
Trustworthiness: Product Validation
The final product should be characterized thoroughly to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific to the crystalline form obtained |
| ¹H NMR | Peaks corresponding to the piperidine and oxazolidinone protons, with appropriate chemical shifts and integrations. |
| ¹³C NMR | Resonances for all unique carbons in the molecule, including the characteristic carbonyl carbon of the oxazolidinone. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the free base. |
| Purity (HPLC) | >99% |
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The synthetic pathway detailed in this guide represents a robust and scalable method for the preparation of this compound. By understanding the rationale behind the choice of reagents and reaction conditions, researchers and drug development professionals can confidently execute this synthesis and adapt it as needed for the preparation of related analogs. The emphasis on in-process controls and thorough final product characterization ensures the generation of high-purity material suitable for downstream applications in medicinal chemistry and drug discovery.
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An In-Depth Technical Guide to the Inferred Mechanism of Action of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive analysis of the putative mechanism of action for 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride. Direct experimental data on this specific molecule is not extensively available in peer-reviewed literature. Therefore, this guide presents a scientifically-grounded, inferred mechanism based on a detailed structural analogy to the well-characterized clinical compound, Zolmitriptan.[1][2][3] By deconstructing the subject molecule into its core pharmacophores—the oxazolidinone ring and the piperidinyl group—we can draw strong parallels to Zolmitriptan, a potent serotonin 5-HT1B/1D receptor agonist.[2][4][5] This guide posits that this compound likely functions as a serotonergic agent, targeting 5-HT1B and 5-HT1D receptors. The subsequent sections will delve into the specifics of this proposed mechanism, the associated signaling pathways, and the requisite experimental protocols to validate these hypotheses.
Rationale for an Inferred Mechanism: A Structural-Pharmacological Analysis
The core structure of this compound contains two key moieties that are instrumental in predicting its pharmacological activity:
-
The Oxazolidinone Ring: While this class is famously known for its antibacterial agents that inhibit protein synthesis,[6] its derivatives are also prevalent in centrally-acting compounds.[7][8] The oxazolidinone in Zolmitriptan, for instance, is a critical part of the molecule that engages with serotonin receptors.[1][9]
-
The Piperidinyl Group: The piperidine scaffold is a common feature in a vast array of central nervous system (CNS) active agents, frequently directing them towards monoaminergic receptors, including serotonin and dopamine receptors.[10][11]
The most compelling structural analog is Zolmitriptan, (S)-4-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1,3-oxazolidin-2-one, a potent agonist for the 5-HT1B, 5-HT1D, and 5-HT1F receptors.[4] It effectively combines an oxazolidinone ring with a tryptamine derivative that mimics serotonin. The piperidinyl group in our compound of interest can be considered a bioisostere for the tryptamine portion of Zolmitriptan, capable of forming similar interactions within the receptor's binding pocket. This structural similarity forms the foundation of our inferred mechanism.
The Primary Molecular Target: Serotonin 5-HT1B/1D Receptors
We hypothesize that this compound is a selective agonist for 5-HT1B and 5-HT1D receptors.[1][4][5] These receptors are G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system.[12]
-
5-HT1B Receptors: These are heavily concentrated on the smooth muscle cells of cranial blood vessels.[1][12] Their activation leads to vasoconstriction.
-
5-HT1D Receptors: These are primarily located on the presynaptic terminals of trigeminal nerves that innervate meningeal blood vessels.[1][13] Agonism at these receptors inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and Vasoactive Intestinal Peptide (VIP).[5][14]
The therapeutic efficacy of triptans in migraine treatment stems from this dual action: vasoconstriction of dilated cerebral vessels and inhibition of neurogenic inflammation.[13]
Downstream Signaling Cascade: Gαi/o-Coupled Pathway
The net effect of this signaling pathway is a reduction in neuronal excitability and a decrease in neurotransmitter release from presynaptic terminals.[15]
Caption: Inferred signaling pathway for this compound.
Proposed Experimental Validation
To validate the hypothesized mechanism of action, a series of well-established in vitro assays are proposed. These protocols are designed to be self-validating by including appropriate controls and reference compounds.
Experiment 1: Receptor Binding Affinity
This experiment will determine the binding affinity (Ki) of the test compound for human 5-HT1B and 5-HT1D receptors using a competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing recombinant human 5-HT1B or 5-HT1D receptors.
-
Radioligand Selection: Use [3H]5-carboxamidotryptamine ([3H]5-CT), a high-affinity non-selective 5-HT1 receptor agonist, at a concentration near its Kd for the respective receptor subtype.
-
Assay Buffer: Prepare a standard binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Competition Curve:
-
In a 96-well plate, add a fixed amount of receptor membrane preparation (5-10 µg protein/well).
-
Add increasing concentrations of the test compound (this compound) ranging from 10-11 to 10-5 M.
-
Include Zolmitriptan as a positive control and a vehicle control.
-
Add the radioligand, [3H]5-CT, to all wells.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Termination and Harvesting: Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration (e.g., 10 µM) of a non-labeled competing ligand like 5-HT.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the competitive radioligand binding assay.
Experiment 2: Functional Activity Profile
This experiment will determine if the test compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1B/1D receptors by measuring its ability to stimulate G-protein activation.
Experimental Protocol: [35S]GTPγS Functional Assay
-
Receptor and G-protein Source: Use the same recombinant cell membranes as in the binding assay, which endogenously express Gαi/o proteins.
-
Assay Buffer: Prepare a GTP assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) supplemented with GDP (10 µM) to ensure G-proteins are in their inactive state.
-
Assay Procedure:
-
In a 96-well plate, add receptor membranes.
-
Add increasing concentrations of the test compound (or reference agonist/antagonist).
-
Add [35S]GTPγS (a non-hydrolyzable GTP analog) to all wells to a final concentration of ~0.1 nM.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for G-protein activation and [35S]GTPγS binding.
-
Termination and Measurement: Terminate the reaction and measure bound [35S]GTPγS using a scintillation proximity assay (SPA) or a filtration-based method similar to the binding assay.
-
Data Analysis:
-
Plot the stimulated [35S]GTPγS binding (as a percentage of the maximum response to a full agonist like 5-HT) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
An agonist will produce a concentration-dependent increase in binding. An antagonist will have no effect on its own but will shift the dose-response curve of an agonist to the right. An inverse agonist will decrease basal [35S]GTPγS binding.
-
Predicted Quantitative Profile
Based on the structural analogy to Zolmitriptan, the following quantitative data would be expected from the proposed experiments.
Table 1: Predicted Binding Affinity (Ki) Profile
| Compound | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |
| 3-(Piperidin-4-yl)oxazolidin-2-one HCl | 5 - 20 | 2 - 10 |
| Zolmitriptan (Reference) | ~5.0 | ~2.2 |
| 5-HT (Endogenous Ligand) | ~10 | ~5 |
Note: Values for the test compound are hypothetical predictions. Reference values are based on published data.
Table 2: Predicted Functional Activity (EC50 & Emax) Profile
| Compound | 5-HT1D EC50 (nM) | 5-HT1D Emax (%) | Classification |
| 3-(Piperidin-4-yl)oxazolidin-2-one HCl | 10 - 50 | 80 - 100 | Agonist |
| Zolmitriptan (Reference) | ~20 | ~95 | Agonist |
| 5-HT (Endogenous Ligand) | ~15 | 100 | Full Agonist |
Note: Values for the test compound are hypothetical predictions. Emax is relative to the response of 5-HT.
Conclusion
While definitive studies are required, a robust scientific inference based on structural pharmacology strongly suggests that this compound acts as a selective agonist at serotonin 5-HT1B and 5-HT1D receptors. The proposed mechanism involves Gαi/o-coupled signaling, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. This profile is analogous to the triptan class of drugs, suggesting potential therapeutic applications in conditions like migraine. The experimental protocols detailed in this guide provide a clear and rigorous pathway for the empirical validation of this hypothesis.
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An In-Depth Technical Guide to the Solubility of 3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride in dimethyl sulfoxide (DMSO) and other common laboratory solvents. The information herein is intended to support research, development, and formulation activities by providing a detailed understanding of the compound's solubility characteristics, the underlying chemical principles, and practical methodologies for its handling and application.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a piperidine ring linked to an oxazolidinone core. The presence of the hydrochloride salt significantly influences its physicochemical properties, most notably its solubility. As with many amine-containing pharmaceutical compounds, the hydrochloride form is often utilized to enhance aqueous solubility and stability. Understanding its solubility profile across a range of solvents is critical for its application in drug discovery, particularly for in vitro and in vivo screening, as well as for formulation development.
The Unique Role of DMSO in Drug Discovery
Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[1] This "universal solvent" characteristic makes it an indispensable tool in the early stages of drug discovery for creating concentrated stock solutions of test compounds for high-throughput screening (HTS).[2] Its miscibility with water and cell culture media further facilitates its use in biological assays.[1]
Solubility Profile of this compound
High Solubility in DMSO
This compound is expected to exhibit high solubility in DMSO. The high polarity of the DMSO molecule and its ability to act as a strong hydrogen bond acceptor allow it to effectively solvate the ionic hydrochloride salt and the polar functional groups of the organic molecule.
Comparative Solubility in Other Organic Solvents
The solubility of this compound in other solvents is dictated by the principle of "like dissolves like." As a polar salt, its solubility will be highest in polar solvents and significantly lower in non-polar solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents have high dielectric constants and can solvate salts, though generally not as effectively as DMSO for a broad range of compounds. |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ability of these solvents to form hydrogen bonds facilitates the dissolution of the hydrochloride salt. Solubility in alcohols is generally good for many hydrochloride salts.[3] |
| Less Polar | Isopropanol, Acetone | Low to Moderate | These solvents are less polar than methanol and ethanol, leading to reduced solubility of the polar salt. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble to Very Low | The non-polar nature of these solvents cannot effectively solvate the charged species of the hydrochloride salt, resulting in poor solubility. |
Scientific Principles Governing Solubility
The solubility of a compound is influenced by several factors, including its crystal lattice energy, the polarity of the solute and solvent, and the potential for intermolecular interactions such as hydrogen bonding. For a hydrochloride salt like this compound, the dissolution process involves overcoming the crystal lattice energy and the solvation of the resulting ions.
The hydrochloride salt form significantly enhances aqueous and polar solvent solubility compared to its free base form.[3] This is due to the ion-dipole interactions between the charged ammonium and chloride ions and the polar solvent molecules.
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An In-Depth Technical Guide to the Predicted ADME Properties of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride
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A Guide to the Spectroscopic Characterization of 3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride and Related Scaffolds
Introduction: The Convergence of Privileged Structures in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule 3-(piperidin-4-yl)oxazolidin-2-one hydrochloride exemplifies this approach, uniting two "privileged structures": the piperidine ring and the oxazolidin-2-one core. The piperidine moiety is a ubiquitous feature in a vast array of approved drugs, prized for its ability to confer aqueous solubility and engage in critical hydrogen bonding interactions with biological targets. Simultaneously, the oxazolidin-2-one scaffold is renowned for its role in antibacterial agents, most notably linezolid, where it is crucial for binding to the bacterial ribosome.
The hydrochloride salt form of this compound is typical for amine-containing pharmaceuticals, enhancing solubility and stability, which are critical for formulation and bioavailability. A thorough and unambiguous structural elucidation of such molecules is paramount, not only for regulatory submission but also for understanding structure-activity relationships (SAR) during the optimization phase of drug development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a framework for the characterization of this and structurally related compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, explaining the causality behind the expected spectral features and providing field-proven insights into data acquisition and interpretation.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents distinct regions that give rise to characteristic spectroscopic signatures. The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the electronic environment and, consequently, the NMR chemical shifts of the neighboring protons.
Figure 1: Chemical structure of this compound, highlighting the piperidine and oxazolidin-2-one moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent that will fully solubilize the compound. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices due to the hydrochloride salt's polarity. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also a suitable alternative. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., N-H).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a calibrated solvent residual peak, for accurate chemical shift referencing.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring.
-
Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in sharp singlets for each unique carbon atom, simplifying the spectrum.
-
Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans will be required compared to ¹H NMR.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) is highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum can be divided into the signals from the piperidine ring and the oxazolidin-2-one ring.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| Piperidine N-H₂⁺ | 8.5 - 9.5 | Broad singlet | - | The chemical shift is highly dependent on solvent and concentration. In D₂O, this signal will exchange and disappear. |
| Oxazolidinone CH₂-O | 4.2 - 4.5 | Triplet | J ≈ 8-9 | These are the protons on the carbon adjacent to the oxygen in the oxazolidinone ring. |
| Oxazolidinone CH₂-N | 3.5 - 3.8 | Triplet | J ≈ 8-9 | These are the protons on the carbon adjacent to the nitrogen in the oxazolidinone ring. |
| Piperidine CH-N | 3.3 - 3.6 | Multiplet | - | This is the methine proton at the point of attachment to the oxazolidinone nitrogen. |
| Piperidine CH₂ (axial, adjacent to N⁺) | 3.0 - 3.3 | Multiplet | - | These protons are deshielded by the positively charged nitrogen. |
| Piperidine CH₂ (equatorial, adjacent to N⁺) | 2.8 - 3.1 | Multiplet | - | |
| Piperidine CH₂ (axial, distal to N⁺) | 1.8 - 2.1 | Multiplet | - | |
| Piperidine CH₂ (equatorial, distal to N⁺) | 1.6 - 1.9 | Multiplet | - |
Expected ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (ppm) | DEPT-135 Signal | Notes |
| Oxazolidinone C=O | 155 - 160 | Absent | The carbonyl carbon is significantly deshielded. |
| Oxazolidinone CH₂-O | 65 - 70 | Positive | |
| Piperidine CH-N | 50 - 55 | Positive | |
| Oxazolidinone CH₂-N | 45 - 50 | Positive | |
| Piperidine CH₂ (adjacent to N⁺) | 40 - 45 | Negative | |
| Piperidine CH₂ (distal to N⁺) | 28 - 33 | Negative |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: MS Sample Preparation and Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
A small amount of a volatile acid, such as formic acid, may be added to the solvent to promote ionization.
-
-
MS Acquisition:
-
Use an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that is well-suited for polar molecules like the hydrochloride salt, and it will likely produce a strong signal for the protonated molecule [M+H]⁺.
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.
-
Expected Mass Spectrometry Data
-
Molecular Ion: The expected exact mass of the free base (C₈H₁₄N₂O₂) is 170.1055. In positive ion ESI-MS, the most abundant ion observed will be the protonated molecule [M+H]⁺ at m/z 171.1133.
-
Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 171.1133 ion will likely reveal characteristic fragmentation patterns.
Figure 2: Predicted major fragmentation pathways for the [M+H]⁺ ion of 3-(Piperidin-4-yl)oxazolidin-2-one.
Conclusion: A Framework for Confident Characterization
The spectroscopic characterization of this compound is a clear-cut process when approached systematically. By leveraging the power of high-field NMR and high-resolution mass spectrometry, and by understanding the characteristic spectral features of the constituent piperidine and oxazolidin-2-one moieties, researchers can achieve unambiguous structural confirmation. The data and protocols presented in this guide provide a robust framework for the analysis of this and a wide range of related compounds, ensuring the scientific integrity of research and development efforts in medicinal chemistry.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
-
Rubino, F. M. (2015). The piperidine ring in drugs: a perennial building block in the development of new chemical entities of therapeutic interest. Future Medicinal Chemistry, 7(12), 1607–1640. [Link]
-
Brickner, S. J. (1996). Oxazolidinone antibacterial agents. Current Pharmaceutical Design, 2(2), 175-194. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride
Abstract
The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of novel antibacterial agents such as linezolid.[1][2][3] Concurrently, derivatives of this versatile heterocycle have demonstrated significant activity as monoamine oxidase (MAO) inhibitors, indicating potential applications in neuropharmacology.[4][5][6] This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride, a compound that synergistically combines the oxazolidinone core with a piperidine moiety. Given the paucity of direct literature on this specific molecule, this document outlines a logical, evidence-based approach to systematically investigate its potential as both an antibacterial agent and a monoamine oxidase inhibitor. We will delve into the scientific rationale for pursuing these targets, provide detailed experimental protocols for target validation, and present a roadmap for elucidating the compound's mechanism of action.
Introduction: The Therapeutic Promise of the Oxazolidinone Scaffold
The oxazolidinone class of compounds represents a significant achievement in modern medicinal chemistry. As a purely synthetic class of antimicrobials, they have provided a critical line of defense against multidrug-resistant Gram-positive bacteria.[2][7] The archetypal oxazolidinone, linezolid, exerts its antibacterial effect through a unique mechanism: the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[1][2] This distinct mode of action circumvents cross-resistance with many existing classes of antibiotics.[2]
Beyond their antibacterial prowess, certain oxazolidinone derivatives have been identified as potent and selective inhibitors of monoamine oxidase (MAO), particularly the MAO-A isoform.[4][6] MAO-A is a key enzyme in the catabolism of neurotransmitters like serotonin and norepinephrine, making its inhibitors valuable therapeutic agents for the treatment of depression and other mood disorders.[6]
The subject of this guide, this compound, integrates the core oxazolidinone pharmacophore with a piperidine ring. The piperidine moiety is a common feature in many centrally active drugs and can influence physicochemical properties such as solubility and membrane permeability, as well as providing a vector for interaction with various receptors and enzymes.[8] This unique combination of structural motifs warrants a thorough investigation into its potential therapeutic applications.
Primary Therapeutic Target Area 1: Antibacterial Activity
The most logical starting point for investigating the therapeutic potential of this compound is in the realm of antibacterial agents, given the well-established activity of the oxazolidinone class.[2][3][9]
Scientific Rationale
The antibacterial activity of oxazolidinones is intrinsically linked to their ability to bind to the 23S rRNA of the bacterial 50S ribosomal subunit, thereby inhibiting the formation of the initiation complex essential for protein synthesis.[1] The core oxazolidinone structure is the primary driver of this interaction. Therefore, it is highly probable that this compound will exhibit some degree of antibacterial activity. The key questions to address are its spectrum of activity, potency, and potential for overcoming existing resistance mechanisms.
Experimental Workflow for Antibacterial Evaluation
The following workflow provides a systematic approach to characterizing the antibacterial properties of the target compound.
Caption: Experimental workflow for assessing antibacterial potential.
Detailed Experimental Protocols
2.3.1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the minimum concentration of the compound required to inhibit the visible growth of a panel of clinically relevant bacteria.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) of test organisms. A recommended initial panel includes:
-
Staphylococcus aureus (including MRSA strains)
-
Enterococcus faecalis (including VRE strains)
-
Streptococcus pneumoniae (including penicillin-resistant strains)
-
Escherichia coli (as a representative Gram-negative)
-
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
2.3.2. Time-Kill Kinetic Assays
-
Objective: To determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and to assess the rate of bacterial killing.
-
Protocol:
-
Prepare bacterial cultures in the logarithmic growth phase.
-
Add this compound at concentrations corresponding to 1x, 2x, and 4x the MIC.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar to determine the number of viable colonies (CFU/mL).
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
-
Primary Therapeutic Target Area 2: Monoamine Oxidase (MAO) Inhibition
The structural similarity of the oxazolidinone core to known MAO inhibitors warrants a thorough investigation into the potential of this compound as a modulator of monoamine oxidase activity.[4][5]
Scientific Rationale
Monoamine oxidases A and B are flavoenzymes responsible for the oxidative deamination of neurotransmitters and dietary amines. Inhibition of MAO-A, in particular, leads to increased levels of serotonin and norepinephrine in the brain, which is the basis for the antidepressant effects of MAOIs.[6] Several oxazolidinone derivatives have shown potent and selective inhibition of MAO-A.[4] The piperidine moiety in our target compound could potentially interact with the active site of MAO enzymes, influencing both potency and selectivity.
Experimental Workflow for MAO Inhibition Profiling
Caption: Workflow for characterizing MAO inhibitory activity.
Detailed Experimental Protocols
3.3.1. In Vitro MAO Inhibition Assay
-
Objective: To determine the inhibitory activity of the compound against human recombinant MAO-A and MAO-B.
-
Protocol:
-
A commercially available MAO-Glo™ Assay kit (Promega) or a similar fluorescence-based assay can be used.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the compound dilutions, recombinant human MAO-A or MAO-B enzyme, and the appropriate substrate (e.g., a luciferin derivative).
-
Incubate at room temperature for the recommended time.
-
Add a developing reagent that converts a metabolite produced by MAO into a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
3.3.2. Determination of Reversibility of Inhibition
-
Objective: To determine if the compound is a reversible or irreversible inhibitor of MAO.
-
Protocol:
-
Pre-incubate the MAO enzyme with a high concentration of the test compound for a set period (e.g., 30 minutes).
-
Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into the assay buffer containing the substrate.
-
Measure the enzyme activity over time.
-
If the inhibition is reversible, the enzyme activity will recover upon dilution. If it is irreversible, the activity will not recover.
-
Data Presentation and Interpretation
Table 1: Hypothetical Antibacterial Activity Profile
| Bacterial Strain | MIC (µg/mL) |
| S. aureus ATCC 29213 | 2 |
| MRSA ATCC 43300 | 4 |
| E. faecalis ATCC 29212 | 8 |
| VRE (clinical isolate) | 16 |
| S. pneumoniae ATCC 49619 | 1 |
| E. coli ATCC 25922 | >64 |
Table 2: Hypothetical MAO Inhibition Profile
| Enzyme | IC50 (nM) | Ki (nM) |
| Human MAO-A | 50 | 25 |
| Human MAO-B | >10,000 | >5,000 |
Conclusion and Future Directions
This technical guide provides a foundational research framework for elucidating the therapeutic potential of this compound. The primary lines of investigation should focus on its potential as an antibacterial agent and a monoamine oxidase inhibitor. The proposed experimental workflows and protocols offer a systematic approach to generating robust preclinical data. Positive findings in these initial studies would warrant further investigation into the compound's pharmacokinetic properties, in vivo efficacy in animal models of infection and depression, and a comprehensive safety and toxicology profile. The unique structural combination of the oxazolidinone and piperidine moieties holds significant promise for the development of a novel therapeutic agent.
References
- 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors. (URL: )
- Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PubMed Central. (URL: )
- Oxazolidinone Antibacterial Agents - Scilit. (URL: )
- Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. (URL: )
- Orientation of oxazolidinones in the active site of monoamine oxidase - PubMed. (URL: )
- New oxazolidinone derivatives as antibacterial agents with improved activity. (URL: )
- Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC - NIH. (URL: )
- Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. (URL: )
- Buy 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride - Smolecule. (URL: )
- 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride | C14H17ClN2O - PubChem. (URL: )
- 3-(4-Piperidinyl)-1,3-oxazolidin-2-one hydrochloride. (URL: )
- Synthesis and some pharmacological properties of 3-(piperidin-4-yl)
- Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease - PubMed. (URL: )
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. (URL: )
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI. (URL: )
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Methodological & Application
Application Notes and Protocols for the In Vitro Use of 3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride
Introduction: A Privileged Scaffold in Modern Drug Discovery
The chemical architecture of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride merges two moieties of significant pharmacological interest: the piperidine ring and the oxazolidinone core. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility allows for diverse molecular interactions, making it a versatile component in the design of novel therapeutics.[2] The oxazolidinone class of compounds are potent inhibitors of protein synthesis, with linezolid being a notable example used as an antibiotic.[3][4] This unique combination suggests that this compound holds potential for investigation in various biological contexts, including oncology, microbiology, and cellular biology research. These application notes provide a comprehensive guide for the initial characterization and utilization of this compound in a cell culture setting.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for its effective and safe use.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₄N₂O₂·HCl | Inferred from structure |
| Molecular Weight | 218.68 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Typical for hydrochloride salts |
| Solubility | Soluble in water and DMSO. Insoluble in non-polar organic solvents. | General knowledge for similar compounds |
| Storage | Store at -20°C for long-term stability. Protect from moisture. | [5] |
Mechanism of Action: Inhibition of Protein Synthesis
Oxazolidinones exert their biological effects by targeting a fundamental cellular process: protein synthesis.[3][4] They bind to the 50S subunit of the prokaryotic ribosome, preventing the formation of the initiation complex, a crucial first step in the translation of messenger RNA (mRNA) into protein.[4][6] Specifically, they interfere with the binding of N-formylmethionyl-tRNA to the ribosome.[4] While the primary target is the bacterial ribosome, the impact of oxazolidinone derivatives on eukaryotic protein synthesis, particularly in the context of cancer cell biology, is an active area of research.[2][7] The piperidine moiety can influence the compound's cellular uptake, target engagement, and overall pharmacological profile.[1]
Caption: Conceptual diagram of protein synthesis inhibition.
Preparation and Storage of Stock Solutions
Proper preparation and storage of stock solutions are paramount to ensure experimental reproducibility.
1. Reconstitution of Lyophilized Powder:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
For a 10 mM stock solution , add the appropriate volume of sterile Dimethyl Sulfoxide (DMSO) to the vial. For example, to prepare 1 mL of a 10 mM stock from 1 mg of the compound (MW: 218.68 g/mol ), add 457.3 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
2. Working Solutions:
-
Prepare fresh dilutions of the stock solution in sterile cell culture medium immediately before use.
-
It is crucial to note that the solubility of the compound in aqueous media is significantly lower than in DMSO.[8][9] To avoid precipitation, add the DMSO stock solution to the culture medium dropwise while gently vortexing.[9]
-
The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
3. Storage and Stability:
-
Store the DMSO stock solution in small aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.
-
Avoid repeated freeze-thaw cycles.
-
Based on studies of similar oxazolidinone compounds, aqueous solutions are most stable at neutral to slightly acidic pH and are susceptible to degradation under alkaline conditions.[4][10] Therefore, it is recommended to prepare fresh working solutions from the DMSO stock for each experiment.
Experimental Protocols
The following protocols provide a starting point for investigating the effects of this compound in cell culture.
Protocol 1: Determination of Cytotoxicity (IC₅₀) using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50%.
Materials:
-
Cells of interest (e.g., cancer cell lines like DU145 or A549)[2]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete culture medium. A suggested starting range, based on other oxazolidinone derivatives, is 0.1 µM to 100 µM.[2][7]
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ value.
Protocol 2: Evaluation of Protein Synthesis Inhibition
This protocol uses a non-radioactive method to assess the inhibition of protein synthesis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Protein synthesis assay kit (e.g., based on puromycin incorporation)
-
Lysis buffer
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, antibodies, detection reagents)
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at concentrations around the predetermined IC₅₀ value for a short duration (e.g., 1-4 hours).[11] Include a positive control (e.g., cycloheximide) and a vehicle control.
-
During the last 10-30 minutes of treatment, add the labeling reagent (e.g., puromycin) to the culture medium according to the manufacturer's instructions.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using an antibody that detects the incorporated labeling reagent (e.g., anti-puromycin antibody).
-
Analyze the band intensities to quantify the level of protein synthesis inhibition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in culture medium | Poor aqueous solubility. | Prepare fresh dilutions from a concentrated DMSO stock. Add the stock to the medium dropwise while vortexing. Ensure the final DMSO concentration is below 0.5%.[8][9] |
| High variability in assay results | Inconsistent cell seeding, pipetting errors, or compound instability. | Ensure uniform cell seeding. Use calibrated pipettes. Prepare fresh working solutions for each experiment. |
| No observable effect on cells | Compound concentration is too low, or the cell line is resistant. | Test a wider range of concentrations. Use a different cell line. Confirm the identity and purity of the compound. |
Safety and Handling
As the toxicological properties of this compound have not been fully investigated, it is essential to handle this compound with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[12][6]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[12][13] Handle in a well-ventilated area or in a chemical fume hood.[13][14]
-
First Aid:
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[12]
References
- Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251–3255.
- Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents.
- Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of medicinal chemistry, 51(12), 3353–3356.
- Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16.
- Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. The Lancet, 358(9297), 1975-1982.
- McShane, E., Sin, C., & Zauber, H. (2016). Global quantification of newly synthesized proteins reveals cell type-and inhibitor-specific effects on protein synthesis inhibition. Proceedings of the National Academy of Sciences, 113(49), 14034-14039.
- Barbosa, L. C. A., Demuner, A. J., & Pilo-Veloso, D. (2018). Oxazolidinones as versatile scaffolds in medicinal chemistry. Mini reviews in medicinal chemistry, 18(12), 1038–1054.
- Rubiralta, M., Giralt, E., & Diez, A. (1991).
- Singh, P., & Kumar, V. (2017). Piperidine derivatives: recent advances in their synthesis and pharmacological applications. Current organic synthesis, 14(5), 656–672.
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Katt, W. P. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved from [Link]
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Khan, H. (2020, January 22). Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated? ResearchGate. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta chemicals. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Khairia, M. S., et al. (2022).
- Sakamoto, T., et al. (2018). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 23(11), 2947.
- Chen, Y. H., et al. (2024). Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. Naunyn-Schmiedeberg's archives of pharmacology, 1-9.
- Vazquez-Laslop, N., & Mankin, A. S. (2014). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. Antimicrobial agents and chemotherapy, 58(7), 3659–3667.
-
Biswas, D. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-(Piperidin-4-ylmethyl)oxazolidine-2,4-dione hydrochloride. Retrieved from [Link]
-
Open Access Pub. (n.d.). Protein Synthesis Inhibitors. Journal of New Developments in Chemistry. Retrieved from [Link]
-
Khattak, A. a. (2020, January 22). Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated? ResearchGate. Retrieved from [Link]
-
American Elements. (n.d.). 1-methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. Retrieved from [Link]
- Reddy, B. S., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian journal of pharmaceutical sciences, 72(2), 211–216.
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The Versatile Scaffold: Application of 3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride in Neuroscience Drug Discovery
Introduction: A Privileged Starting Point for CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the strategic selection of molecular scaffolds is paramount. These core structures serve as the foundation upon which novel therapeutics with desired pharmacological profiles are built. 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride emerges as a compound of significant interest not for its intrinsic biological activity, but as a "privileged" synthetic intermediate. This application note will detail the utility of this compound as a versatile building block for the synthesis of compound libraries targeting a range of neurological and psychiatric disorders.
The molecule itself combines two key pharmacophores: the piperidine ring and the oxazolidinone moiety. The piperidine ring is a ubiquitous feature in a vast number of CNS-active drugs, including antipsychotics, analgesics, and antidepressants.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional orientation of substituents, which is critical for specific interactions with complex biological targets such as G-protein coupled receptors (GPCRs) and ion channels.[1] The oxazolidinone ring, while well-known for its role in antibacterial agents like linezolid, is also a versatile scaffold in medicinal chemistry with applications in developing agents for neurological conditions.[3]
This guide provides a framework for leveraging this compound in neuroscience research. We will explore its synthetic potential, providing detailed protocols for derivatization, and outline a strategic screening cascade for the resulting novel chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅ClN₂O₂ | [4] |
| Molecular Weight | 206.67 g/mol | [4] |
| CAS Number | 130818-98-3 | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
Synthetic Pathways: Building a CNS-Focused Compound Library
The primary application of this compound in neuroscience research is as a starting material for the synthesis of more complex molecules. The secondary amine of the piperidine ring provides a reactive handle for a variety of chemical transformations, most notably N-alkylation and N-arylation reactions. These reactions allow for the introduction of diverse chemical functionalities, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological activity.
Diagram of Synthetic Utility
Caption: Synthetic utility of this compound.
Protocol 1: N-Alkylation of 3-(Piperidin-4-yl)oxazolidin-2-one
Objective: To synthesize a library of N-alkyl derivatives for screening against CNS targets. N-alkylation introduces flexible side chains that can probe binding pockets and modulate physicochemical properties such as lipophilicity and basicity.[5][6]
Rationale: This protocol employs a standard nucleophilic substitution reaction. A base is used to deprotonate the piperidine hydrochloride salt and the resulting free secondary amine. Potassium iodide can be added as a catalyst to convert an alkyl chloride or bromide to the more reactive alkyl iodide in situ via the Finkelstein reaction.
Materials:
-
This compound
-
Alkyl halide (R-X, e.g., alkyl bromide, alkyl chloride) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Potassium iodide (KI) (0.1 equivalents, optional)
-
Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), potassium carbonate (2.5 equivalents), and potassium iodide (0.1 equivalents).
-
Add anhydrous acetonitrile or DMF to create a stirrable suspension.
-
Add the alkyl halide (1.1 equivalents) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (for acetonitrile, ~82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents suitable for Sₙ2 reactions. |
| Base | K₂CO₃ | Sufficiently strong to deprotonate the amine hydrochloride and the free amine. |
| Temperature | Reflux | To increase the reaction rate. |
| Catalyst | KI (optional) | To enhance the reactivity of the alkyl halide. |
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
Objective: To synthesize a library of N-aryl derivatives. The introduction of aryl and heteroaryl moieties can lead to compounds with activity at various CNS receptors, such as dopamine and serotonin receptors, which are often implicated in psychiatric disorders.[7][8]
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide. The choice of palladium precursor, ligand, and base is crucial for achieving high yields, especially with potentially challenging substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (Ar-X, e.g., aryl bromide) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equivalents)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A common and effective catalyst/ligand combination for Buchwald-Hartwig reactions. |
| Base | NaOtBu or Cs₂CO₃ | Strong, non-nucleophilic bases are typically used. |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 80-110°C | To facilitate the catalytic cycle. |
Potential for Oxazolidinone Ring Modification
While derivatization of the piperidine nitrogen is the most direct synthetic route, the oxazolidinone ring also presents opportunities for modification. For instance, ring-opening reactions can be employed to generate novel amino alcohol derivatives.[3][9] These transformations, however, often require more forcing conditions and should be considered as a secondary strategy for library generation.
Proposed Neuroscience Screening Cascade
Once a library of derivatives has been synthesized, a systematic screening cascade can be implemented to identify compounds with promising neuropharmacological activity. The design of this cascade should be guided by the known activities of drugs containing piperidine and oxazolidinone scaffolds, which are frequently associated with antipsychotic, anxiolytic, and antidepressant effects.[1][10]
Diagram of a Neuroscience Screening Cascade
Caption: A tiered screening cascade for novel CNS compounds.
Primary Screening (In Vitro):
-
Target Selection: Based on the prevalence of piperidine-containing antipsychotics, initial screening should focus on key CNS receptors such as dopamine D₂ and serotonin 5-HT₂ₐ receptors.[10]
-
Assay Format: Radioligand binding assays are a high-throughput method to determine the affinity of the synthesized compounds for these receptors.
Secondary Screening (In Vitro):
-
Functional Assays: Compounds that show significant binding affinity in the primary screen should be further evaluated in functional assays (e.g., cAMP accumulation, calcium flux) to determine if they act as agonists, antagonists, or inverse agonists.
-
Selectivity Profiling: Promising hits should be screened against a panel of other CNS receptors to assess their selectivity and identify potential off-target effects.
In Vitro ADME-Tox Profiling:
-
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial. Key assays include:
-
Metabolic stability in liver microsomes.
-
Cell permeability assays (e.g., Caco-2).
-
Cytotoxicity assays.
-
Tertiary Screening (In Vivo):
-
Behavioral Models: Compounds with favorable in vitro profiles can be advanced to in vivo testing in rodent models relevant to the targeted therapeutic area. For example:
-
Antipsychotic potential: Inhibition of amphetamine-induced hyperlocomotion or apomorphine-induced climbing.[11]
-
Anxiolytic potential: Elevated plus maze or light-dark box tests.
-
Antidepressant potential: Forced swim test or tail suspension test.
-
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel compound libraries in neuroscience drug discovery. Its constituent piperidine and oxazolidinone scaffolds are well-established pharmacophores in a range of CNS-active drugs. By employing robust synthetic methodologies such as N-alkylation and N-arylation, researchers can efficiently generate diverse sets of new chemical entities. A systematic screening cascade, beginning with in vitro receptor binding and functional assays and progressing to in vivo behavioral models, provides a clear path for the identification of promising lead compounds for the treatment of neurological and psychiatric disorders. The protocols and strategies outlined in this application note offer a solid foundation for initiating such a drug discovery program.
References
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Galetto, F. Z., et al. (2022). Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines. RSC Advances, 12(54), 35245-35249. Available from: [Link]
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Costa, M. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 394-432. Available from: [Link]
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Li, W., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Bioorganic & Medicinal Chemistry, 20(15), 4750-4763. Available from: [Link]
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Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. Available from: [Link]
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Angelini, F. I. G. E. M. M. A. (2020). Process for the synthesis of gepirone. WIPO Patent WO/2020/148621. Available from: [Link]
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Kumar, N., et al. (2011). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 3(6), 464-469. Available from: [Link]
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Alda, J. G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 65(13), 9034-9053. Available from: [Link]
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Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Available from: [Link]
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Li, W., et al. (2013). Synthesis and Biological Investigation of Coumarin Piperazine (Piperidine) Derivatives as Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, 56(11), 4558-4570. Available from: [Link]
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House, H. O., et al. (1969). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. The Journal of Organic Chemistry, 34(8), 2324-2336. Available from: [Link]
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Temple, D. L. (1983). 2-[4-[(4,4-Dialkyl-2,6-Piperidinedion-1-yl)Butyl]-1-Piperazinyl]Pyrimidines. U.S. Patent 4,423,049. Available from: [Link]
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Frolov, N. A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 227-241. Available from: [Link]
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O'Brien, Z., et al. (2023). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry – A European Journal, 29(31), e202300863. Available from: [Link]
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Zhang, T., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(8), 3447-3458. Available from: [Link]
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Kim, D., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society, 145(34), 18886-18894. Available from: [Link]
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Wanner, M. A., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. Available from: [Link]
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Application Notes and Protocols: Characterizing 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the characterization and application of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride as a potential chemical probe. While this specific molecule is not extensively documented in scientific literature as a validated probe, its composite structure, featuring a piperidine scaffold and an oxazolidin-2-one ring, suggests a strong potential for biological activity. The piperidine moiety is a privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties and confer activity against a wide range of targets, including those in the central nervous system (CNS) and in oncology.[1][2][3][4][5] The oxazolidin-2-one class is best known for its antibacterial properties, exemplified by the antibiotic Linezolid, which functions by inhibiting bacterial protein synthesis.[6][7][8] This guide, therefore, outlines a strategic, hypothesis-driven approach for researchers to systematically evaluate the potential of this compound as a novel chemical probe, from initial target identification to in vitro and in vivo validation.
Introduction: Rationale for Investigation
The compound this compound merges two pharmacologically significant scaffolds.
-
The Piperidine Scaffold: This six-membered nitrogenous heterocycle is a cornerstone of modern drug discovery, found in numerous FDA-approved drugs.[4][9] Its inclusion in a molecule can modulate physicochemical properties, improve blood-brain barrier penetration, and provide a vector for interacting with a diverse array of biological targets.[1][10] Piperidine derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, antimicrobial, and neuropharmacological effects.[3][10][11][12]
-
The 2-Oxazolidinone Ring: This five-membered heterocyclic core is most famously associated with a novel class of antibiotics that inhibit the initiation of protein synthesis by binding to the 50S ribosomal subunit.[6][8] Beyond their antibacterial action, oxazolidinone derivatives have been explored for a variety of other therapeutic applications.[7][13]
The combination of these two moieties in a single molecule presents an intriguing starting point for a chemical probe discovery campaign. The initial hypothesis could be bifurcated:
-
As an Antibacterial Agent: The oxazolidinone core suggests a primary hypothesis that the compound may act as an inhibitor of bacterial protein synthesis.
-
As a Modulator of Other Targets: The piperidine substituent opens up a wide range of possibilities for interaction with other protein targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes within mammalian cells.
This guide will provide the framework to test these hypotheses and characterize the compound's utility as a chemical probe.
Physicochemical Characterization
Before biological evaluation, a thorough physicochemical characterization is essential.
| Property | Experimental Protocol | Importance |
| Solubility | Determine solubility in aqueous buffers (e.g., PBS at pH 7.4) and common organic solvents (e.g., DMSO, Ethanol). | Essential for preparing stock solutions and ensuring the compound does not precipitate in assay buffers. |
| Stability | Assess stability in solution over time at various temperatures (e.g., RT, 4°C, -20°C) and in different assay media using techniques like HPLC or LC-MS. | Ensures that the observed biological effect is due to the intact compound and not a degradation product. |
| Purity | Confirm purity using HPLC, LC-MS, and NMR. | Impurities can lead to misleading biological data. A purity of >95% is generally required for a chemical probe. |
| LogP/LogD | Calculated or experimentally determined to assess lipophilicity. | Predicts membrane permeability and potential for non-specific binding. |
Workflow for Characterization as a Chemical Probe
The following diagram outlines a logical workflow for the systematic evaluation of a novel compound like this compound.
Caption: Workflow for Novel Chemical Probe Validation.
Detailed Application Protocols
Protocol 1: In Vitro Antibacterial Activity Screening
This protocol is designed to test the hypothesis that the compound possesses antibacterial properties due to its oxazolidinone core.
A. Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae, and a Gram-negative control like Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
B. Procedure:
-
Prepare Stock Solution: Dissolve the compound in sterile DMSO to a concentration of 10 mg/mL.
-
Serial Dilutions: Perform a 2-fold serial dilution of the compound in CAMHB in a 96-well plate, creating a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to the wells containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
C. Causality and Interpretation:
-
Rationale: This assay is the gold standard for determining the bacteriostatic activity of a novel compound.[6] The concentration range should be chosen based on known oxazolidinones like Linezolid.
-
Expected Outcome: If the compound is active, you will observe a lack of turbidity at and above the MIC. Activity against Gram-positive strains but not Gram-negative strains would be consistent with the known spectrum of oxazolidinone antibiotics.
Protocol 2: Cellular Target Engagement in Mammalian Cells
If the compound shows activity in a mammalian cell-based assay (e.g., an anticancer screen), it is crucial to confirm that it directly interacts with its intended target within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[14]
A. Materials:
-
Mammalian cell line of interest
-
This compound
-
PBS and appropriate cell lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)
B. Procedure:
-
Compound Treatment: Treat intact cells with the compound at a relevant concentration (e.g., 10x EC50 from a cell viability assay) and a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Cell Lysis: Harvest and lyse the cells.
-
Heat Shock: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
C. Causality and Interpretation:
-
Rationale: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.
-
Expected Outcome: In the vehicle-treated samples, the target protein will denature and aggregate as the temperature increases. In the compound-treated samples, the stabilized target protein will remain soluble at higher temperatures, resulting in a "thermal shift" in its melting curve. This provides strong evidence of direct target engagement in a cellular context.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Guidelines for In Vivo Characterization
Once a probe has been validated in vitro, its utility for in vivo studies must be assessed. This requires understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[15]
| Parameter | Description | Importance |
| Pharmacokinetics (PK) | Measurement of compound exposure over time in plasma and target tissues after administration to an animal model (e.g., mouse). Key metrics include Cmax, Tmax, half-life (T1/2), and bioavailability. | Determines if sufficient concentrations of the probe can be achieved at the target site for a duration long enough to elicit a biological response. |
| Pharmacodynamics (PD) | Measurement of target engagement or a downstream biomarker in response to compound administration. | Links the PK profile to a measurable biological effect on the target, providing an essential PK/PD relationship for dose selection in efficacy studies. |
Protocol 3: Preliminary In Vivo PK/PD Study
A. Objective: To determine the plasma exposure of the compound and its effect on a target biomarker after a single dose.
B. Procedure:
-
Dosing: Administer a single dose of the compound to a cohort of mice via a relevant route (e.g., oral gavage (PO) or intraperitoneal injection (IP)).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). If a target tissue is known, collect tissue samples at these time points as well.
-
PK Analysis: Process the blood to plasma and analyze the concentration of the compound using LC-MS/MS.
-
PD Analysis: In parallel, from separate cohorts or the same animals if possible, collect tissues and measure a relevant biomarker. For example, if the target is a kinase, measure the phosphorylation of its substrate via Western blot or ELISA.
-
Data Analysis: Plot the plasma concentration versus time to determine PK parameters. Correlate the concentration profile with the changes in the biomarker to establish a PK/PD relationship.
Conclusion
This compound represents a molecule with significant, albeit uncharacterized, potential as a chemical probe. Its constituent scaffolds suggest plausible biological activities, primarily in the antibacterial space or as a modulator of mammalian protein targets. The successful application of this compound as a chemical probe is contingent upon a rigorous, systematic validation process. By following the outlined workflows and protocols—from fundamental physicochemical characterization and in vitro screening to robust in vitro and in vivo target engagement studies—researchers can confidently elucidate its mechanism of action, define its selectivity, and ultimately establish its utility as a valuable tool to probe biological systems.
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Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry. Available at: [Link]
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Research progress on piperidine-containing compounds as agrochemicals. (n.d.). Wiley Online Library. Available at: [Link]
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(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Available at: [Link]
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What are the biological activities of piperidine? (2025). BIOSYNCE. Available at: [Link]
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Guidelines for characterization of probes to be used in animals. (n.d.). Chemical Probes Portal. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available at: [Link]
-
Current Updates on Oxazolidinone and Its Significance. (n.d.). PMC - PubMed Central. Available at: [Link]
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Probe Evaluation. (n.d.). The Chemical Probes Portal. Available at: [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Synthesis and Chemical Biology of Oxazolidinone and Pyrrolidine Natural Products. (n.d.). Grantome. Available at: [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Publishing. Available at: [Link]
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Oxazolidinone antibacterial agents: a critical review. (n.d.). PubMed. Available at: [Link]
-
The Contribution of Oxazolidinone Frame to The Biological Activity of Pharmaceutical Drugs and Natural Products. (2007). Bentham Science Publishers. Available at: [Link]
-
Validating Chemical Probes. (n.d.). EFMC. Available at: [Link]
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Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. (n.d.). Taylor & Francis Online. Available at: [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (n.d.). AACR Journals. Available at: [Link]
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The art of the chemical probe. (n.d.). Nature Chemical Biology. Available at: [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. (2022). Annual Reviews. Available at: [Link]
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Formulation of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride for in vivo studies
Application Note & Protocol
Formulation of 3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride for In Vivo Preclinical Studies
Abstract
The successful in vivo evaluation of a new chemical entity (NCE) such as this compound is critically dependent on the development of a suitable and stable formulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for this compound. It emphasizes a structured approach, beginning with essential pre-formulation characterization and leading to detailed protocols for preparing formulations for common preclinical routes of administration. The causality behind vehicle selection, potential pitfalls such as salt disproportionation, and the importance of rigorous quality control are discussed to ensure data integrity and study reproducibility.
Introduction: The Formulation Imperative
In preclinical drug development, the primary goal of a formulation is to deliver a precise and consistent dose of the active pharmaceutical ingredient (API) to the test subject, maximizing exposure for efficacy and safety testing.[1] An inadequate formulation can lead to poor bioavailability, erratic absorption, and misleading pharmacokinetic (PK) and toxicological (Tox) data, potentially causing a promising compound to be unjustly discarded.[2]
This compound combines a piperidine moiety, a common pharmacophore in medicinal chemistry, with an oxazolidinone core, a class known for its antibacterial properties.[3][4][5] As a hydrochloride salt, it is expected to have enhanced aqueous solubility compared to its free base, a common strategy to improve the dissolution properties of basic compounds.[6] However, this salt form also introduces specific challenges, such as potential interactions with excipients and pH-dependent stability, that must be carefully managed.[7][8]
This guide provides the foundational knowledge and step-by-step protocols to navigate these challenges, enabling the preparation of robust formulations for reliable in vivo assessment.
Pre-Formulation Assessment: The Scientific Foundation
Before any formulation work begins, a thorough physicochemical characterization of the API is mandatory.[2][9][10] This data-driven approach informs every subsequent decision in the formulation process.
Critical Physicochemical Properties
A summary of essential parameters to be determined experimentally is presented in Table 1.
| Parameter | Significance | Experimental Method |
| Aqueous Solubility | Determines feasibility of simple aqueous solutions. Should be tested across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4). | Shake-flask method followed by HPLC-UV or LC-MS/MS quantification. |
| pKa | The pH at which the compound is 50% ionized. Critical for predicting solubility changes in the GI tract and potential for precipitation upon injection. For a basic compound, the pKa of the counterion should be at least 2 pH units lower than the drug's pKa for stable salt formation.[6] | Potentiometric titration or UV-spectrophotometry. |
| Log P / Log D | Measures lipophilicity. Influences absorption, distribution, and choice between aqueous or lipid-based vehicles. | Shake-flask method or validated in silico prediction. |
| Physical Form & M.P. | Determines if the API is crystalline or amorphous, which impacts solubility and stability. Melting point provides an indication of purity and physical stability. | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC). |
| Chemical Stability | Assesses degradation under stress conditions (pH, light, temperature, oxidation). Identifies potential liabilities and informs storage conditions.[11] | Forced degradation studies with HPLC analysis for purity and degradants. |
Initial Workflow for Pre-Formulation
The following diagram outlines the logical flow of the pre-formulation assessment stage.
Caption: Pre-formulation Assessment and Formulation Path Selection Workflow.
Formulation Strategies for Oral Administration
Oral gavage is a common route for preclinical efficacy and toxicology studies in rodents.[12][13] The choice of vehicle depends primarily on the API's solubility and the required dose.
Vehicle Selection for Oral Dosing
| Vehicle Type | Examples | When to Use | Considerations |
| Aqueous Solution | Saline (0.9% NaCl), pH-adjusted Buffers, Deionized Water | High aqueous solubility (>10 mg/mL). Ideal for hydrochloride salts. | Simplest and preferred option. Ensure pH is within a tolerable range (pH 4.5-8.0) to avoid GI irritation.[14] |
| Aqueous Suspension | 0.5-1% Carboxymethyl cellulose (CMC), 0.5% Methylcellulose (MC) in water | Low aqueous solubility. | Requires a suspending agent to ensure dose uniformity. Particle size of the API can influence absorption. |
| Co-solvent/Surfactant | 5-10% DMSO, 1-5% Tween 80, PEG-400 | Moderate to poor solubility. | Can enhance solubility but may have their own pharmacological or toxicological effects that must be controlled for.[12][13][15] |
| Lipid-based | Corn oil, Sesame oil, Peanut oil | High lipophilicity (High Log P). | Suitable for highly hydrophobic molecules.[12][13] May influence absorption kinetics. |
Protocol: Preparation of an Aqueous Suspension (10 mg/mL)
This protocol is suitable for early-stage studies where solubility may be a limiting factor.
Materials:
-
This compound
-
Sodium Carboxymethyl Cellulose (Na-CMC), low viscosity
-
Deionized Water
-
Glass mortar and pestle
-
Calibrated magnetic stirrer and stir bar
-
Volumetric flask and graduated cylinders
-
Calibrated analytical balance and pH meter
Step-by-Step Method:
-
Vehicle Preparation: Prepare a 0.5% (w/v) Na-CMC solution. Slowly add 0.5 g of Na-CMC to ~80 mL of deionized water while stirring vigorously to prevent clumping. Continue stirring until a clear, homogenous solution is formed. Adjust the final volume to 100 mL.
-
API Weighing: Accurately weigh the required amount of this compound for the target concentration (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).
-
Trituration: Transfer the weighed API to a glass mortar. Add a small volume (~1 mL) of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to break down any agglomerates and ensure proper wetting of the API particles.
-
Suspension Formation: Gradually add the remaining vehicle to the mortar while continuing to mix. Transfer the contents to a suitable beaker or vial.
-
Homogenization: Place the vial on a magnetic stirrer and stir for at least 30-60 minutes to ensure a uniform suspension.
-
Quality Control (See Section 5.0):
-
Visually inspect for homogeneity and re-suspendability.
-
Measure and record the final pH.
-
Confirm concentration if required by the study protocol.
-
-
Storage: Store in a tightly sealed, light-protected container at the recommended temperature (typically 2-8°C). Label clearly with compound name, concentration, vehicle, date of preparation, and expiry date.
Formulation Strategies for Intravenous Administration
Intravenous (IV) administration requires the most stringent formulation criteria, as the drug is introduced directly into systemic circulation.[16] Formulations must be sterile, isotonic, and free of particulates.
Vehicle Selection for IV Dosing
The primary challenge for IV formulations is often poor aqueous solubility.[17]
| Vehicle Type | Examples | When to Use | Considerations |
| Aqueous Solution | 0.9% Saline, 5% Dextrose in Water (D5W) | High aqueous solubility. | The gold standard. The formulation should be isotonic and have a pH close to physiological (7.4) to minimize injection site irritation and hemolysis. |
| Co-solvent System | 10-40% PEG-400, 10-20% Propylene Glycol (PG), 5-20% N,N-Dimethylacetamide (DMA) | Poor aqueous solubility. | Must be used with caution. Can cause hemolysis, precipitation upon injection, and direct pharmacological effects (e.g., PEG-400 can cause hypertension).[17] A novel, well-tolerated vehicle for rats is 20% DMA / 40% PG / 40% PEG-400 (DPP).[17] |
| Solubilizing Agents | Cyclodextrins (e.g., HP-β-CD) | Poor aqueous solubility. | Form inclusion complexes to enhance solubility. Can have dose-limiting toxicities (e.g., nephrotoxicity) and may alter the PK profile.[15] |
Causality Note on HCl Salts: When formulating an HCl salt, avoid using basic excipients or buffers that could raise the pH significantly. A substantial increase in pH can cause the salt to disproportionate, converting it back to the less soluble free base, which may then precipitate out of solution.[7][8][18]
Protocol: Preparation of a Simple Aqueous Solution for IV Injection (1 mg/mL)
This protocol assumes the compound has sufficient solubility in saline.
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride for Injection, USP
-
Sterile, pyrogen-free vials and closures
-
0.22 µm sterile syringe filters
-
Calibrated analytical balance and pH meter
-
Laminar flow hood (for aseptic technique)
Step-by-Step Method:
-
Calculations: Calculate the exact amount of API and vehicle required for the final target volume and concentration.
-
Weighing & Dissolution: Within a laminar flow hood, aseptically weigh the API and transfer it to a sterile vial. Add the required volume of sterile 0.9% saline.
-
Mixing: Gently swirl or vortex the vial until the API is completely dissolved. A brief, low-power sonication in a water bath can be used to aid dissolution if necessary.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and filter the solution into a final sterile, pyrogen-free vial. This step removes any potential microbial contamination and undissolved particulates.
-
Quality Control (See Section 5.0):
-
Visually inspect the final solution for clarity and absence of particulates.
-
Measure and record the pH. Adjust with dilute HCl or NaOH only if absolutely necessary and validated.
-
Confirm concentration via HPLC-UV.
-
Perform sterility and endotoxin testing as per study requirements.
-
-
Storage: Store under sterile conditions at the validated temperature, protected from light.
Quality Control and Validation
QC is a non-negotiable step to ensure the formulation is safe, accurate, and stable for the duration of the study.[19][20][21]
Essential QC Tests for Preclinical Formulations
| QC Test | Purpose | Acceptance Criteria |
| Appearance | To check for homogeneity, clarity (solutions), or uniform dispersion (suspensions). | Clear and free of particulates (solutions). Uniform, easily re-suspendable (suspensions). |
| pH Measurement | To ensure the formulation is within a physiologically tolerable range and to monitor stability. | Typically within pH 4.5-8.0 for oral and closer to 7.4 for IV.[14] Must be consistent across batches. |
| Concentration Verification | To confirm dose accuracy. | Typically 90-110% of the target concentration. |
| Stability | To determine the usable shelf-life of the formulation under storage and in-use conditions. | API concentration remains within 90-110% of initial; no significant change in appearance or pH; no formation of major degradation products. |
| Sterility & Endotoxin (IV only) | To ensure the formulation is free from microbial contamination and pyrogens. | Must meet pharmacopeial standards for parenteral preparations. |
General Workflow for Formulation and QC
Caption: General Workflow for Formulation Preparation and Quality Control.
References
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.[Link]
-
Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. PubMed.[Link]
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A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed.[Link]
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Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. SpringerLink.[Link]
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Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PubMed Central.[Link]
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Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. PubMed Central.[Link]
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CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.[Link]
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Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.[Link]
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Preclinical Formulation Development. SGS.[Link]
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Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals.[Link]
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Preclinical Studies in Drug Development. PPD.[Link]
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Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. ResearchGate.[Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central.[Link]
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Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.[Link]
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Quality Control for In Vivo Assays. Creative Biolabs.[Link]
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In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection. Antimicrobial Agents and Chemotherapy.[Link]
- Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
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Gad Vehicles Database. Charles River.[Link]
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Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI.[Link]
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Quality Control Biochemistry. Biomanufacturing.org.[Link]
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Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. ILAR Journal.[Link]
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Salt Selection in Drug Development. Pharmaceutical Technology.[Link]
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Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed Central.[Link]
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Comparison of vehicles for rat (injection volume 1ml/kg) and mouse... ResearchGate.[Link]
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Quality Assurance. hVIVO.[Link]
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Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central.[Link]
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Biological Quality Control Assay Validation Services. InVivo Biosystems.[Link]
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(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate.[Link]
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Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI.[Link]
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Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science.[Link]
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Piperidine Synthesis. DTIC.[Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.[Link]
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3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. PubChem.[Link]
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Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). ScienceDirect.[Link]
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High-throughput screening assays using 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride
An Application Guide for High-Throughput Screening Using 3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride and its Analogs
Abstract
This technical guide provides a comprehensive framework for utilizing this compound, a novel small molecule scaffold, in high-throughput screening (HTS) campaigns. Recognizing that the specific biological target of this compound is not extensively documented, this guide presents a dual strategy. Initially, we outline a robust phenotypic screening approach to elucidate its cellular effects. Subsequently, we provide a detailed, target-based HTS protocol using Monoamine Oxidase B (MAO-B) as a plausible and high-value therapeutic target, based on structural similarities of the piperidine and oxazolidinone moieties to known bioactive molecules. This document is intended for researchers, scientists, and drug development professionals engaged in hit identification and lead discovery.
Part 1: Initial Characterization of a Novel Screening Compound
The Challenge of Undefined Targets
In early-stage drug discovery, it is common to encounter novel compounds with promising structural features but without a well-defined mechanism of action (MoA) or a known biological target. This compound falls into this category. The oxazolidinone ring is a key feature of antibiotics like linezolid, which inhibit bacterial protein synthesis[1]. The piperidine moiety is a prevalent scaffold in centrally active drugs, including antagonists of the CB1 cannabinoid receptor[2] and various antimycotics[3]. This structural ambiguity necessitates an initial exploratory phase to uncover its biological activity.
Strategy 1: High-Content Phenotypic Screening
A phenotypic screen is an unbiased approach that measures the global effect of a compound on cell morphology and function, rather than its interaction with a predetermined target. This strategy is ideal for identifying the "what" before knowing the "how."
Workflow for High-Content Phenotypic Screening
Caption: High-content phenotypic screening workflow.
This approach can reveal effects on cell viability, proliferation, apoptosis, cell cycle, and cytoskeletal organization. A "hit" is a compound that induces a specific, reproducible phenotypic change. Following a confirmed hit, target deconvolution studies would be initiated to identify the molecular target responsible for the observed effect.
Part 2: Target-Based HTS Protocol—Monoamine Oxidase B (MAO-B) Inhibition
Rationale for MAO-B as a Hypothetical Target
Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme that degrades neurotransmitters, primarily dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease and depression[4][5]. Given the prevalence of the piperidine scaffold in CNS-active compounds, MAO-B represents a scientifically plausible target for molecules containing this moiety. We will therefore proceed with a detailed HTS protocol to identify inhibitors of MAO-B.
Assay Principle: Fluorometric Detection of Hydrogen Peroxide
The screening assay is based on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-B-catalyzed oxidation of its substrate.[6][7] The reaction is coupled to a detection system where a non-fluorescent probe (e.g., Amplex Red) is oxidized by H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin). A decrease in the fluorescent signal relative to the uninhibited enzyme control indicates potential inhibition of MAO-B. This "mix-and-measure" format is robust and amenable to HTS.[7][8]
MAO-B Catalytic and Detection Pathway
Caption: Principle of the coupled MAO-B fluorometric assay.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| Recombinant Human MAO-B | Sigma-Aldrich, Abcam | Enzyme source |
| MAO-B Substrate (Benzylamine or Tyramine) | Sigma-Aldrich | Substrate for enzymatic reaction[9] |
| Amplex™ Red Reagent | Thermo Fisher | Fluorogenic probe |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | Coupling enzyme for detection |
| Selegiline (Deprenyl) | Sigma-Aldrich | Positive control inhibitor[6][9] |
| DMSO, ACS Grade | Fisher Scientific | Solvent for compound stocks |
| Assay Buffer (e.g., 50 mM Phosphate, pH 7.4) | In-house or supplier | Reaction buffer |
| 384-well, black, flat-bottom plates | Corning, Greiner | Low-volume, low-crosstalk assay plates |
| This compound | N/A | Test compound (user-supplied) |
Detailed HTS Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare 50 mM Potassium Phosphate buffer, pH 7.4. Keep on ice.
-
MAO-B Enzyme Working Solution: Dilute recombinant human MAO-B in cold Assay Buffer to a final concentration of 4 µg/mL (or as optimized). Prepare this solution fresh just before use.
-
Compound Plates: Prepare 10 mM stock solutions of all test compounds, including this compound, in 100% DMSO. Perform serial dilutions in DMSO to create source plates. For the screening assay, create intermediate plates by diluting compounds into Assay Buffer to a 4X final concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Control Inhibitor: Prepare a 4X stock of Selegiline (e.g., 40 nM) in Assay Buffer with DMSO for the positive control wells.
-
Substrate/Detection Mix: Prepare a 2X working solution containing the MAO-B substrate, Amplex Red, and HRP in Assay Buffer. A typical starting concentration is 200 µM Benzylamine, 100 µM Amplex Red, and 2 U/mL HRP. This solution is light-sensitive and should be protected from light.
Step 2: Assay Procedure
-
Compound Dispensing: Using an automated liquid handler, dispense 5 µL of the 4X test compounds, 4X positive control (Selegiline), or 4X vehicle control (Assay Buffer + DMSO) into the appropriate wells of a 384-well black assay plate.
-
Columns 1-2: Vehicle Control (Maximum signal)
-
Columns 3-4: Positive Control (Minimum signal)
-
Columns 5-48: Test Compounds
-
-
Enzyme Addition: Add 10 µL of the 2X MAO-B enzyme working solution to all wells.
-
Pre-incubation: Mix the plate gently on a plate shaker and incubate for 15 minutes at room temperature. This step allows the test compounds to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 5 µL of the 4X Substrate/Detection Mix to all wells to initiate the reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Signal Detection: Measure the fluorescence intensity using a plate reader with excitation set to ~535 nm and emission set to ~587 nm.[6]
Data Analysis and Quality Control
-
Percentage Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl))
-
Hit Identification: A primary "hit" is typically defined as a compound that causes inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle control).
-
Assay Quality (Z'-factor): The Z'-factor is a measure of the statistical effect size and is used to judge the quality of the HTS assay.[9] Z' = 1 - (3 * (SD_Vehicle + SD_Positive)) / |Mean_Vehicle - Mean_Positive|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
IC₅₀ Determination: Compounds identified as hits in the primary screen should be re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC₅₀). The data are fitted to a four-parameter logistic curve.
Expected IC₅₀ Values for Control Inhibitors
| Inhibitor | Target | Typical IC₅₀ (nM) |
| Selegiline | MAO-B | 5 - 10[9] |
| Clorgyline | MAO-A | 2 - 5[9] |
Part 3: Safety, Handling, and Compound Management
Laboratory Safety
Researchers must adhere to standard laboratory safety practices. When handling this compound powder, use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
Compound Storage and Stability
Store the solid compound and DMSO stock solutions at -20°C in desiccated conditions to prevent degradation. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.
References
- Carradori, S., & Petzer, J. P. (2015). Monoamine Oxidase B Inhibitors. Journal of Medicinal Chemistry.
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760–766. Available from: [Link]
-
Valley, M. P., et al. (2006). A bioluminescent assay for monoamine oxidase activity. Analytical Biochemistry, 359(2), 238-246. Available from: [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]
-
LSBio. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- Grimm, O., et al. (2006). A bioluminescent assay for monoamine oxidase activity. Analytical Biochemistry.
-
Eurofins. (n.d.). Monoamine Oxidase B (MAO-B) Human Enzymatic LeadHunter Assay. Retrieved from [Link]
- Indagoo Research Chemicals. (2025). Safety Data Sheet: 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride.
- Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press.
-
Kaushik, N. K., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. Available from: [Link]
- Shim, J. Y., et al. (2000). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry.
- Frosini, M., et al. (2004). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
Sources
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- 2. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide you with the expertise and actionable insights needed to troubleshoot issues and optimize your product yield.
Synthetic Overview & Core Principles
The synthesis of this compound is a sequential process involving N-acylation, intramolecular cyclization, and deprotection, followed by salt formation. Each stage presents unique challenges and opportunities for optimization. The most common and established route begins with 4-Amino-1-benzylpiperidine, utilizing the benzyl group as a robust protecting group for the piperidine nitrogen, which is crucial for directing reactivity in the initial steps.[1]
The overall synthetic pathway is illustrated below.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the N-benzyl group on the piperidine ring?
The N-benzyl group serves as a protecting group. It prevents the secondary amine of the piperidine from reacting with chloroacetyl chloride during the initial N-acylation step, thereby ensuring that the acylation occurs selectively at the primary amino group. This protection is critical for achieving a high yield of the desired intermediate, N-(1-benzylpiperidin-4-yl)-2-chloroacetamide.
Q2: Which step is the most critical for determining the overall yield?
While every step is important, the intramolecular cyclization (Step 2) and the N-benzyl deprotection (Step 3) are often the most challenging and yield-critical. The cyclization requires careful selection of a strong, non-nucleophilic base and anhydrous conditions to favor the desired intramolecular reaction over side reactions.[2][3] The deprotection via catalytic hydrogenolysis can be prone to catalyst poisoning or incomplete conversion, requiring careful optimization.[4]
Q3: Can other deprotection methods be used instead of catalytic hydrogenolysis?
Yes. While catalytic hydrogenolysis is common, alternative methods can be employed, especially if the substrate contains other functional groups sensitive to reduction. One such method is the von Braun degradation using 1-chloroethyl chloroformate (ACE-Cl), followed by a methanolysis step to yield the deprotected hydrochloride salt.[5] However, this method involves harsh reagents and may not be suitable for all substrates.
Q4: Why is the final product isolated as a hydrochloride salt?
The free base of 3-(Piperidin-4-yl)oxazolidin-2-one is often a viscous oil or a low-melting solid, which can be difficult to purify and handle. Converting it to the hydrochloride salt typically yields a stable, crystalline solid. This solid is much easier to isolate, purify by recrystallization, and handle for subsequent applications, while also improving its shelf-life.[6]
Troubleshooting Guide
Problem 1: Low Yield During N-Acylation with Chloroacetyl Chloride
Q: My initial acylation reaction is inefficient, resulting in a complex mixture or low yield of N-(1-benzylpiperidin-4-yl)-2-chloroacetamide. What are the common causes and solutions?
A: This is a common issue that typically points to problems with reagents, reaction conditions, or the base used.
-
Causality & Explanation: The reaction involves the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to scavenge the HCl byproduct. If the base is too weak or if side reactions occur, the yield will suffer.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the 4-Amino-1-benzylpiperidine is pure and dry. Chloroacetyl chloride should be freshly distilled or from a recently opened bottle, as it is highly sensitive to moisture.
-
Base Selection: Triethylamine (TEA) is commonly used, but if yields are low, consider a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can lead to higher yields and faster reaction times.[7]
-
Temperature Control: The reaction is highly exothermic. Add the chloroacetyl chloride solution dropwise to the amine solution at 0 °C to prevent side product formation.[8] After the addition, the reaction can be allowed to slowly warm to room temperature.
-
Solvent and Moisture: Use an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[7] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the acid chloride.
-
Problem 2: Inefficient Intramolecular Cyclization to Form the Oxazolidinone Ring
Q: I am observing low conversion or the formation of polymeric byproducts during the base-mediated cyclization step. How can I optimize this?
A: The success of this intramolecular SN2 reaction hinges on creating conditions that favor the internal cyclization over intermolecular reactions.
-
Causality & Explanation: A strong base is required to deprotonate the amide N-H, generating an amidate anion. This anion then acts as an intramolecular nucleophile, displacing the chloride to form the five-membered oxazolidinone ring. If the concentration is too high, the amidate can react with another molecule of the chloroacetamide, leading to polymerization.
-
Troubleshooting Steps:
-
Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices.[2] Ensure the base is fresh and highly active.
-
Anhydrous Conditions: This reaction is extremely sensitive to moisture, which can quench the base and the amidate anion. Use anhydrous solvents (e.g., THF, DMF) and rigorously dried glassware under an inert atmosphere.
-
High-Dilution Principle: To favor the intramolecular pathway, run the reaction at a low concentration (e.g., 0.01-0.05 M). This can be achieved by slowly adding a solution of the chloroacetamide substrate to a suspension of the base in the solvent.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing in THF is a common condition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Problem 3: Incomplete or Slow N-Benzyl Deprotection
Q: My catalytic transfer hydrogenation for removing the N-benzyl group is stalling or giving poor yields. What can I do to drive it to completion?
A: This is a frequent bottleneck. The efficiency of catalytic hydrogenation is highly dependent on the catalyst, hydrogen source, and absence of catalyst poisons.
-
Causality & Explanation: The N-benzyl group is cleaved by hydrogenolysis. The reaction occurs on the surface of the Palladium catalyst, where the C-N bond is reductively cleaved by a hydrogen source. If the catalyst surface is inactive or "poisoned," or if the hydrogen transfer is inefficient, the reaction will fail.[4]
-
Troubleshooting Steps:
-
Catalyst Quality and Loading: Use a fresh, high-quality 10% Palladium on Carbon (Pd/C) catalyst. Sometimes, using a higher loading (e.g., 15-20 mol %) can improve results. Ensure the catalyst is not old or has been exposed to air for extended periods.
-
Hydrogen Source:
-
Solvent: Methanol or ethanol are standard solvents for this reaction.
-
Check for Catalyst Poisons: Sulfur-containing compounds, strong coordinating ligands, or certain halides can poison the Pd catalyst. Ensure your intermediate from the previous step is sufficiently pure.
-
Acidic Additive: Sometimes adding a small amount of acid, like acetic acid, can improve the rate of debenzylation, although this should be tested carefully.
-
Caption: Troubleshooting decision tree for the N-benzyl deprotection step.
Optimized Experimental Protocols
Protocol 1: Synthesis of N-(1-benzylpiperidin-4-yl)-2-chloroacetamide
-
Dissolve 4-Amino-1-benzylpiperidine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM (approx. 0.2 M) in an oven-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Dissolve chloroacetyl chloride (1.1 equiv) in anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into cold water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified by column chromatography if necessary.
Protocol 2: Synthesis of 3-(1-Benzylpiperidin-4-yl)oxazolidin-2-one
-
Add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) to an oven-dried, three-neck flask under a nitrogen atmosphere. Wash the NaH with anhydrous hexane (2x) to remove the oil.
-
Add anhydrous THF to the flask to create a suspension of NaH.
-
Dissolve N-(1-benzylpiperidin-4-yl)-2-chloroacetamide (1.0 equiv) in anhydrous THF to make a dilute solution (approx. 0.1 M).
-
Slowly add the substrate solution to the stirred NaH suspension at room temperature over 1 hour.
-
After the addition, heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours, monitoring by TLC for the disappearance of starting material.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient).
Protocol 3: Synthesis of this compound
-
Dissolve 3-(1-Benzylpiperidin-4-yl)oxazolidin-2-one (1.0 equiv) in methanol.
-
Add 10% Pd/C (10 mol %) to the solution.
-
Add ammonium formate (5 equiv) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base.
-
Dissolve the crude free base in a minimal amount of isopropanol.
-
Cool the solution to 0 °C and slowly add a 4M solution of HCl in dioxane or isopropanolic HCl dropwise until the pH is acidic (pH ~2).
-
Stir the mixture at 0-5 °C for 1-2 hours to induce crystallization.
-
Filter the resulting white precipitate, wash with cold isopropanol and then diethyl ether, and dry under vacuum to yield the pure this compound.[6]
Data Summary: Comparison of N-Benzyl Deprotection Conditions
| Method | Reagents/Conditions | Solvent | Temperature | Typical Yield | Notes |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Reflux | 80-95% | Most common method; catalyst quality is critical.[4] |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1-4 atm) | Ethanol | Room Temp | 85-98% | Requires hydrogenation apparatus; very effective. |
| von Braun Degradation | 1. ACE-Cl 2. Methanol | DCM, then Methanol | Reflux | 70-85% | Useful for substrates with reducible groups; involves toxic reagents.[5] |
| Oxidative Deprotection | Laccase, TEMPO, O₂ | Aqueous Buffer | Room Temp | Good-Excellent | Green chemistry approach; may have substrate limitations.[9] |
References
- BenchChem. (n.d.). Application Notes and Protocols for N-Deprotection of 4-Methylenepiperidine Precursors.
- BenchChem. (n.d.). A researcher's guide to troubleshooting common issues in Oxazolidine-2,4-dithione synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
-
Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]
-
Chuang, C., et al. (2016). Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1. ACS Medicinal Chemistry Letters, 8(2), 151–156. Available at: [Link]
-
TutorChase. (n.d.). What factors can affect the yield of a reaction? Retrieved from [Link]
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Sławiński, J., et al. (2022). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-debenzylation of β-lactam derivatives. Molecules, 27(15), 4984. Available at: [Link]
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Quora. (2024). What factors can affect the maximum theoretical and practical yields in chemical reactions? Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2007). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 9(7), 723-726. Available at: [Link]
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Żurański, A. M., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling, 63(22), 6948–6960. Available at: [Link]
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Martina, K., et al. (2020). Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry, 8, 624. Available at: [Link]
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Reddit. (2020). Synthesis - General tips for improving yield? Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Oxazolidinone Compounds in Assays.
-
Autechaux. (2025). Efficient Synthesis Pathways: Using 4-Amino-1-benzylpiperidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Chimichi, S., et al. (2003). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Arkivoc, 2003(10), 109-117. Available at: [Link]
- ResearchGate. (n.d.). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative.
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Shingare, M. S., et al. (2012). A facile amidation of chloroacetyl chloride using DBU. Journal of Chemical and Pharmaceutical Research, 4(1), 444-449. Available at: [Link]
- ResearchGate. (n.d.). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists.
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Journal of Pharmaceutical and Applied Chemistry. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]
-
Yaya, A. R., et al. (2019). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 4(2), 4252–4261. Available at: [Link]
-
Hindawi. (2013). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]
-
Navarrete-Vazquez, G., et al. (2006). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 11(11), 875–883. Available at: [Link]
- ResearchGate. (n.d.). Reaction conditions in the synthesis of oxazolidin-2-ones.
- ResearchGate. (n.d.). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5.
-
Robey, F. A. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Journal of Peptide Research, 56(3), 115–120. Available at: [Link]
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PubChem. (n.d.). N-((1-Benzylpiperidin-4-yl)methyl)-2-chloroacetamide. Retrieved from [Link]
- Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure.
- Semantic Scholar. (n.d.). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator.
-
ACS Omega. (2019). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Available at: [Link]
-
Wiley Online Library. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available at: [Link]
-
Molbase. (n.d.). Synthesis of N-n-butyl-2-(1-benzylpiperidin-4-oxy)acetamide, hydrochloride. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: An Essential Intermediate for Triptan-Class Pharmaceuticals.
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Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Piperidinyl-Oxazolidinone-Based Inhibitors
Welcome to the technical support center for researchers utilizing novel small molecule inhibitors, with a focus on scaffolds such as 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride. This guide provides a comprehensive framework for identifying, characterizing, and overcoming potential off-target effects to ensure the scientific validity of your experimental results. As you embark on studying a new chemical entity, a proactive and systematic approach to understanding its biological interactions is paramount. This center is structured to guide you through this process with practical troubleshooting advice and detailed protocols.
Introduction: The Challenge of Selectivity
Small molecule inhibitors are powerful tools for dissecting cellular signaling pathways and hold immense therapeutic potential. However, their utility is intrinsically linked to their selectivity—the degree to which they interact with their intended target versus other biomolecules. Off-target effects, where a compound interacts with unintended targets, can lead to misinterpretation of experimental data, confounding results, and potential toxicity.[1] The piperidinyl-oxazolidinone scaffold is present in a variety of bioactive compounds, highlighting its potential for diverse biological interactions. Therefore, a thorough investigation of a novel compound's selectivity is not just recommended; it is a critical step in its validation.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions researchers face when working with novel inhibitors.
Q1: I've observed a potent cellular phenotype with my compound, but I'm unsure if it's due to the intended target. What should I do first?
A1: The first step is to confirm direct engagement of your compound with the intended target in a cellular context. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[2][3][4] It assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding in intact cells or cell lysates.[2][5][6] An observed thermal shift provides strong evidence that your compound is reaching and binding to its intended target within the cell.
Q2: My compound confirms target engagement via CETSA, but I suspect off-target effects are contributing to the phenotype. How can I identify these off-targets?
A2: Identifying unknown off-targets requires a broad screening approach. The most direct method is kinome profiling , especially if your primary target is a kinase. These services screen your compound against a large panel of kinases to identify unintended interactions.[7][8][9][10] Many kinase inhibitors are not entirely specific, and comprehensive profiling can reveal unexpected targets.[11][12] For non-kinase targets, computational prediction tools can suggest potential off-target interactions based on chemical structure similarity to known drugs.[13][14] Additionally, phenotypic screening, where the effects of your compound are observed across a range of cell-based assays, can uncover unexpected biological activities that may point to off-target effects.[1][15][16]
Q3: The kinome screen revealed several off-targets with similar potency to my primary target. How can I differentiate the on-target from off-target phenotypic effects?
A3: This is a common challenge that can be addressed through several complementary strategies:
-
Genetic Approaches: The gold standard for validating on-target effects is to use genetic methods like CRISPR-Cas9 or RNA interference to knock out or knock down the primary target.[1][17] If the phenotype is lost in the knockout/knockdown cells, it is likely an on-target effect.
-
Dose-Response Correlation: Carefully compare the dose-response curve for target inhibition (e.g., from a biochemical assay or CETSA) with the dose-response curve for the cellular phenotype. A close correlation suggests the phenotype is driven by the on-target interaction.
Q4: How can I mitigate off-target effects in my experiments without switching to a different compound?
A4: While using a more selective compound is ideal, you can minimize off-target effects by:
-
Using the Lowest Effective Concentration: Determine the minimal concentration of your compound that elicits the on-target phenotype. This reduces the likelihood of engaging lower-affinity off-targets.
-
Time-Course Experiments: Observe your phenotype at different time points. On-target effects often manifest at earlier time points than off-target effects, which may require longer incubation or higher concentrations to become apparent.
-
Cell Line Selection: If you have identified off-targets, choose cell lines that do not express those off-target proteins, if possible, for key experiments.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows for key experiments to characterize your inhibitor.
Workflow 1: Validating On-Target Engagement
This workflow is designed to confirm that your compound directly interacts with its intended target in a cellular environment.
Caption: Workflow for validating on-target engagement.
CETSA is a powerful method for verifying target engagement in a cellular context, based on the principle that a protein's thermal stability increases upon ligand binding.[2][4][6]
Methodology:
-
Cell Treatment: Treat intact cells with your this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[2]
-
Lysis: Lyse the cells to release their protein content.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[2][5]
Data Interpretation:
| Treatment | Tagg (°C) (Apparent Aggregation Temperature) | ΔTagg (°C) (vs. Vehicle) | Interpretation |
| Vehicle (DMSO) | 48.5 | - | Baseline thermal stability |
| 1 µM Compound | 52.0 | +3.5 | Target Engagement |
| 10 µM Compound | 55.8 | +7.3 | Dose-dependent Target Engagement |
A positive shift in the apparent aggregation temperature (Tagg) indicates that the compound is binding to and stabilizing the target protein.[3][5]
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are proximity-based assays that can provide quantitative data on compound binding in live cells.[18][19][20][21]
Methodology (NanoBRET™ Example):
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc® luciferase donor.[22]
-
Tracer Addition: Add a cell-permeable fluorescent tracer that reversibly binds to the target protein.
-
Compound Competition: Add your unlabeled compound, which will compete with the tracer for binding to the target protein.
-
Detection: Measure the BRET signal. A decrease in the BRET signal indicates displacement of the fluorescent tracer by your compound.
Data Interpretation: These assays can determine the intracellular affinity (Ki) and target occupancy of your compound under physiological conditions.[22]
Workflow 2: Identifying and Characterizing Off-Target Effects
This workflow outlines a strategy for systematically identifying and validating potential off-target interactions.
Caption: Workflow for identifying and validating off-target effects.
Kinome profiling services screen your compound against a large panel of kinases to assess its selectivity.[7][8][10][23]
Methodology:
-
Compound Submission: Provide your compound to a commercial vendor offering kinome profiling services.
-
Assay Performance: The vendor will perform high-throughput screening, typically using radiometric or fluorescence-based assays, to measure the inhibitory activity of your compound against hundreds of kinases.[9][12][24]
-
Data Analysis: You will receive a detailed report summarizing the percent inhibition at a given concentration or IC50/Ki values for a range of kinases.
Data Interpretation:
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Interpretation |
| Primary Target | 95% | 50 | Potent on-target activity |
| Off-Target Kinase A | 88% | 120 | Significant off-target interaction |
| Off-Target Kinase B | 55% | 850 | Moderate off-target interaction |
| Off-Target Kinase C | 12% | >10,000 | Negligible off-target interaction |
This data provides a selectivity profile and identifies kinases that may be responsible for off-target effects.
Phenotypic screening assesses the effect of your compound on a variety of cellular phenotypes, which can reveal unexpected biological activities.[11][15][16]
Methodology:
-
Assay Selection: Choose a panel of cell-based assays that measure diverse cellular processes such as cell proliferation, apoptosis, cell cycle progression, migration, and signaling pathway activation.
-
Compound Treatment: Treat a panel of cell lines with your compound at multiple concentrations.
-
High-Content Imaging/Analysis: Use automated microscopy and image analysis or other high-throughput methods to quantify changes in the selected phenotypes.
Data Interpretation: An unexpected phenotypic "hit" (e.g., potent induction of apoptosis in a cell line where the primary target is not known to regulate cell death) can suggest the presence of an off-target that mediates this effect. This can guide further investigation into the mechanism of action.
Conclusion: Towards Confident Conclusions
References
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]
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Massachusetts Biotechnology Council. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Retrieved from [Link]
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MacDonald, M. L., Lamerdin, J., de Hoogt, R., & Zlokarnik, G. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329–337. Retrieved from [Link]
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Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7(1), 1-11. Retrieved from [Link]
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LaBute, M. X., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1935–1945. Retrieved from [Link]
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Robers, M. B., et al. (2025). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. Retrieved from [Link]
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Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
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De, A., & Gambhir, S. S. (2005). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments, (1), 45. Retrieved from [Link]
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Berthold Technologies. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Retrieved from [Link]
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Feng, Y., Michnoff, C., & Albeck, J. G. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. BMC Chemical Biology, 6(1), 1-13. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
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Gautam, P., et al. (2019). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. eLife, 8, e43264. Retrieved from [Link]
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Wikipedia. (n.d.). Genome-wide CRISPR-Cas9 knockout screens. Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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Martin, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. Retrieved from [Link]
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Jackson, D. A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10769. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Deng, X., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry, 54(15), 5467–5477. Retrieved from [Link]
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- 24. reactionbiology.com [reactionbiology.com]
Technical Support Center: Crystallization of 3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride
Welcome to the technical support center for 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high-quality, crystalline material.
Introduction to Crystallization Challenges
This compound is a polar molecule with multiple hydrogen bond donors and acceptors. As a hydrochloride salt, its solubility is highly dependent on the solvent system and pH.[1][2] These characteristics can lead to several common crystallization issues, including poor crystal formation ("oiling out"), low yields, and the formation of undesirable polymorphs.[3][4] This guide will provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues you may encounter during the crystallization of this compound.
Q1: My product is "oiling out" and not forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation is too high or the solution temperature is above the melting point of the solid form at that solvent composition.
Immediate Corrective Actions:
-
Increase Solvent Volume: Add more of the primary solvent to the mixture to reduce the supersaturation.[5]
-
Re-heat and Cool Slowly: Heat the mixture until the oil redissolves completely, then cool the solution at a much slower rate. Rapid cooling is a common cause of oiling out.[5]
-
Agitation: Gentle agitation can sometimes promote nucleation and prevent oiling.
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out" issues.
Q2: My crystallization yields are consistently low. How can I improve them?
A2: Low yields can be attributed to several factors, including the high solubility of the salt in the mother liquor or incomplete precipitation.
Strategies to Improve Yield:
-
Optimize the Anti-Solvent: If using an anti-solvent crystallization method, ensure you are using an optimal volume. Too much anti-solvent can sometimes increase solubility if the polarity of the mixture becomes too low.
-
Temperature Control: Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) to maximize precipitation, provided the compound remains stable.
-
Solvent Selection: The choice of solvent is critical. Polar protic solvents like ethanol or methanol often provide moderate solubility for hydrochloride salts, allowing for crystallization upon cooling or with the addition of a less polar anti-solvent like ethyl acetate or diethyl ether.[6][7]
-
pH Adjustment: Ensure the pH of the solution is optimal for the hydrochloride salt's stability. The presence of water can sometimes lead to disproportionation of the salt back to the free base, which may be more soluble.[8][9] Using anhydrous solvents and HCl can mitigate this.[10][11]
Q3: I'm obtaining an amorphous powder instead of distinct crystals. What's causing this?
A3: Amorphous solids lack a long-range ordered crystal lattice and often form when precipitation occurs too rapidly.
Troubleshooting Amorphous Precipitation:
-
Reduce Supersaturation Rate: The key is to slow down the process.
-
Solvent System: A solvent system where the compound has slightly higher solubility will slow down the precipitation and allow more time for crystal lattice formation.
-
Seeding: Introducing a small number of seed crystals can provide a template for ordered crystal growth and prevent rapid, uncontrolled precipitation.
Frequently Asked Questions (FAQs)
Q4: What is the best solvent system for crystallizing this compound?
A4: There is no single "best" solvent, as the optimal system depends on the preceding reaction conditions and desired crystal properties. However, a good starting point is a polar protic solvent, such as ethanol or isopropanol, in which the hydrochloride salt has moderate solubility at elevated temperatures and lower solubility at room temperature or below. An anti-solvent, such as ethyl acetate, methyl tert-butyl ether (MTBE), or dichloromethane, can then be added to induce crystallization.[6]
Solvent Screening Protocol: A systematic approach to solvent selection is recommended.
| Solvent Category | Examples | Rationale |
| Primary Solvents | Ethanol, Methanol, Isopropanol | Good solubility for hydrochloride salts at elevated temperatures.[7] |
| Anti-Solvents | Ethyl Acetate, MTBE, Acetone, Dichloromethane | The compound should be poorly soluble in these to induce precipitation.[6] |
| Aqueous Systems | Water, Water/Ethanol mixtures | Use with caution, as water can affect salt stability and may lead to hydrate formation.[11][14] |
Q5: How critical is the source of HCl in the formation and crystallization of the salt?
A5: The source of HCl is very important. Using aqueous HCl can introduce water, which may lead to the formation of hydrates or increase the solubility of the salt, thereby reducing the yield.[11] For obtaining an anhydrous crystalline form, it is often preferable to use a solution of HCl in an organic solvent (e.g., HCl in isopropanol, diethyl ether, or dioxane) or to bubble dry HCl gas through a solution of the free base.[10]
Q6: Could polymorphism be a factor in my crystallization inconsistencies?
A6: Yes, polymorphism—the ability of a compound to exist in multiple crystalline forms—is a common phenomenon in pharmaceutical compounds and can significantly impact properties like solubility and stability.[4] If you observe variations in crystal habit, melting point, or dissolution behavior between batches, you may be dealing with different polymorphs. A thorough polymorphic screen, using various solvents and crystallization conditions, is often necessary during drug development.
Experimental Protocol: Anti-Solvent Crystallization
This protocol provides a general method for the crystallization of this compound.
Objective: To obtain a crystalline solid of this compound with high purity.
Materials:
-
Crude this compound
-
Primary Solvent (e.g., Anhydrous Ethanol)
-
Anti-Solvent (e.g., Ethyl Acetate)
-
Heating mantle with stirring
-
Condenser
-
Addition funnel
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: In a flask equipped with a stirrer and condenser, dissolve the crude this compound in a minimal amount of hot anhydrous ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Anti-Solvent Addition: Allow the solution to cool slightly. Begin a slow, dropwise addition of ethyl acetate via an addition funnel with moderate stirring.
-
Nucleation and Crystal Growth: Continue adding the anti-solvent until the solution becomes turbid, indicating nucleation. At this point, you may choose to add seed crystals if available. Stop the anti-solvent addition and allow the solution to stir at room temperature for a period to allow for crystal growth.
-
Complete Precipitation: Once a good crystal slurry has formed, you can slowly add more anti-solvent to increase the yield.
-
Cooling: Cool the flask in an ice bath for at least one hour to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate or a mixture of ethanol/ethyl acetate to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used and the stability of the compound.
Process Flow Diagram:
Caption: General workflow for anti-solvent crystallization.
References
- Benchchem.
- BLD Pharm. 3-(4-Piperidinyl)-1,3-oxazolidin-2-one hydrochloride.
- Zhanghua.
- Stahl, P. H., & Nakano, M. (2003). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 1-24). Wiley-VCH.
- Reddit. (2019).
- Benchchem. Technical Support Center: Recrystallization of 2-Methylallylamine Hydrochloride.
- Molecules. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC.
- ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
- Journal of Pharmaceutical Sciences. (2012).
- Syrris.
- Benchchem. Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Rennes.
- Sciencemadness Discussion Board. (2006).
- Google Patents. (2010).
- UCL Discovery. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt.
- University of Minnesota. (2013). Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment.
- Google Patents. Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
- Smolecule. (2024). Buy 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride.
- ACS Omega. (2020).
- Chemical Review and Letters. (2021).
- Sigma-Aldrich. 3-(4-piperidinyl)-1,3-oxazolidin-2-one hydrochloride.
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
- BLDpharm. 2460754-49-6|5,5-Dimethyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride.
- Royal Society of Chemistry. (2022).
- International Journal of Chemical Engineering and Applications. (2015).
- Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Wikipedia. Oxazolidinone.
- ACS Medicinal Chemistry Letters. (2019). Expanded Structure–Activity Studies of Lipoxazolidinone Antibiotics.
- CrystEngComm. (2022).
- Biosynth. 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride.
- Journal of Medicinal Chemistry. (2003). Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones.
- ACS Omega. (2020).
- Google Patents. (2020).
- Acta Crystallographica Section E. (2014). Crystal structure of 3-methyl-2,6-bis-(4-methyl-1,3-thia-zol-5-yl)piperidin-4-one.
- PubChem. 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride.
- ChemistrySelect. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
- ChemScene. 1881329-91-4 | 5-(Piperidin-4-yl)oxazolidin-2-one hydrochloride.
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - crystallization and dry reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. reddit.com [reddit.com]
- 11. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 12. ijcea.org [ijcea.org]
- 13. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Piperidinyl-Oxazolidinone Derivatives
Welcome to the technical support center for the synthesis of piperidinyl-oxazolidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Piperidinyl-oxazolidinone scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals, making their efficient synthesis a critical aspect of drug discovery.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful execution of your synthetic routes.
I. Core Synthesis Challenges & Troubleshooting
The construction of the piperidinyl-oxazolidinone core and its subsequent derivatization can be fraught with challenges, from controlling stereochemistry to achieving clean N-arylation reactions. This section addresses the most common pitfalls in a question-and-answer format, providing both mechanistic explanations and actionable solutions.
A. N-Arylation Reactions: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone reaction for forming the C-N bond between the piperidine nitrogen and an aryl group.[2] However, its application to sterically hindered or complex substrates often requires careful optimization.[3]
Question 1: My Buchwald-Hartwig amination is sluggish or fails to go to completion. What are the likely causes and how can I improve the yield?
Answer:
Several factors can contribute to a low-yielding Buchwald-Hartwig amination. A systematic approach to troubleshooting is essential.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is paramount, especially with challenging substrates.[3] For sterically hindered amines like substituted piperidines, bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[2][3]
-
Recommendation: If using a general catalyst system like Pd₂(dba)₃ with a ligand like BINAP is not effective, consider switching to more specialized, pre-formed catalysts or ligands known for their high activity. Modern biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) have shown great success in challenging coupling reactions.[4]
-
-
Base Selection: The choice of base is critical and can significantly impact the reaction rate and side product formation. Strong, non-nucleophilic bases are typically required.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, though they may require higher temperatures or longer reaction times.
-
-
Solvent and Temperature: The reaction is sensitive to the solvent and temperature.
-
Recommendation: Anhydrous, deoxygenated solvents are crucial. Toluene and dioxane are commonly used.[5] If the reaction is sluggish at lower temperatures, a gradual increase (e.g., from 80°C to 110°C) can be beneficial.[3] However, be mindful of potential substrate or product degradation at elevated temperatures.
-
-
Reagent Purity: Impurities in the starting materials, catalyst, or solvent can poison the catalyst.
-
Recommendation: Ensure all reagents are of high purity and that solvents are properly dried and degassed.
-
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.
Question 2: I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?
Answer:
Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in palladium-catalyzed cross-coupling reactions.[2] It often arises from β-hydride elimination from the palladium-amide intermediate.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired) and β-hydride elimination (undesired).
-
Recommendation: Employing bulkier ligands can sterically hinder the conformation required for β-hydride elimination, thus favoring the desired C-N bond formation.
-
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can promote hydrodehalogenation.
-
Recommendation: Monitor the reaction closely and stop it as soon as the starting material is consumed. Running the reaction at the lowest effective temperature can also help minimize this side reaction.
-
B. Stereochemical Integrity
Maintaining the desired stereochemistry is often a critical challenge, particularly when chiral centers are present on the piperidine or oxazolidinone ring.
Question 3: I am observing epimerization at a chiral center adjacent to the oxazolidinone ring. What reaction conditions favor this and how can I prevent it?
Answer:
Epimerization at stereocenters, particularly at the C4 and C5 positions of the oxazolidinone ring, can be a significant issue, often promoted by basic conditions.[6]
-
Mechanism of Epimerization: Strong bases can deprotonate the C-H bond at a chiral center, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in racemization or epimerization.[6]
-
Preventative Measures:
-
Base Selection: Avoid strong bases when possible. If a base is necessary, consider using a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH).[6]
-
Temperature Control: Perform the reaction at the lowest possible temperature to disfavor the equilibrium that leads to epimerization.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the chiral center to epimerizing conditions.
-
Table 1: Influence of Base on Stereochemical Purity
| Base | Temperature (°C) | Time (h) | Diastereomeric Ratio (desired:epimer) |
| NaH | 25 | 12 | 70:30 |
| K₂CO₃ | 0 | 24 | 95:5 |
| DBU | 25 | 6 | 65:35 |
Note: Data is representative and will vary based on the specific substrate.
C. Work-up and Purification
The isolation and purification of piperidinyl-oxazolidinone derivatives can be complicated by the presence of residual catalyst, ligands, and closely related side products.
Question 4: I am struggling to remove the palladium catalyst and phosphine ligand byproducts from my reaction mixture. What are some effective purification strategies?
Answer:
Residual palladium and phosphine oxides can be challenging to remove using standard silica gel chromatography.
-
Filtration and Extraction:
-
Initial Filtration: After the reaction, diluting the mixture with a solvent like ethyl acetate and filtering through a pad of celite can remove a significant portion of the insoluble catalyst residues.[3]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent, such as thiourea or L-cysteine, can help to sequester and remove residual palladium.
-
-
Specialized Chromatography:
-
Scavenger Resins: There are commercially available scavenger resins designed to bind to and remove heavy metals and phosphine byproducts.
-
Reverse-Phase Chromatography: If the desired product is sufficiently polar, reverse-phase HPLC can be an effective method for separating it from nonpolar impurities.
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.
II. Frequently Asked Questions (FAQs)
Q1: What are some common side reactions to be aware of during the formation of the oxazolidinone ring itself?
A1: The formation of the oxazolidinone ring, often from an amino alcohol precursor, can be accompanied by side reactions. For instance, when using phosgene or its equivalents, over-reaction to form urea derivatives can occur if the stoichiometry is not carefully controlled. In peptide synthesis involving serine or threonine residues, intramolecular cyclization to form an oxazolidinone can be an undesired side reaction under alkaline conditions.[7]
Q2: Are there alternative methods to the Buchwald-Hartwig amination for N-arylation?
A2: Yes, while the Buchwald-Hartwig amination is very common, other methods exist. The Ullmann condensation, a copper-catalyzed N-arylation, is a classical alternative.[8] More recently, copper-catalyzed N-arylation reactions under milder conditions have been developed and can be a good option, particularly for certain substrates.[9][10]
Q3: How can I achieve chiral separation of my racemic piperidinyl-oxazolidinone product?
A3: Chiral separation is a common requirement in the synthesis of enantiomerically pure pharmaceuticals.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers.[11]
-
Diastereomeric Salt Formation: If your molecule has an acidic or basic handle, you can form diastereomeric salts with a chiral resolving agent.[12] These diastereomers often have different solubilities, allowing for their separation by fractional crystallization.[12]
Q4: My piperidinyl-oxazolidinone derivative is unstable and decomposes upon standing. What could be the cause?
A4: Instability can arise from several factors. Oxazolidinone rings with certain substituents, particularly those that can facilitate deprotonation at C2, can be susceptible to ring-opening.[13][14] If the piperidine nitrogen is part of a more complex, strained ring system, this can also lead to instability. Storing the compound under an inert atmosphere, at low temperatures, and protected from light can help to mitigate decomposition.
III. Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of a Piperidine
This protocol provides a general starting point for the N-arylation of a piperidine with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific substrate.[3]
-
Reaction Setup: To an oven-dried Schlenk flask, add the piperidine derivative (1.0 equiv), aryl halide (1.1 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
IV. References
-
Thomas, E. J., et al. (2010). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. Request PDF. [Link]
-
Elsevier. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. ScienceDirect. [Link]
-
PubMed. (1990). Side reaction in peptide synthesis. Formation of oxazolidone derivatives. [Link]
-
ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]
-
PubMed Central. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubMed. (2011). Oxazolidine synthesis by complementary stereospecific and stereoconvergent methods. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
PubMed Central. (2016). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
PubMed. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
MDPI. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
PubMed Central. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
-
Wiley Online Library. (2023). Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand‐. Advanced Synthesis & Catalysis. [Link]
-
ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H... [Link]
-
PubMed Central. (2011). Current Updates on Oxazolidinone and Its Significance. [Link]
-
PubMed Central. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]
-
Iraqi Journal of Science. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. [Link]
-
PubMed. (2022). Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides. [Link]
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed Central. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
ResearchGate. (n.d.). N-Arylation of Amidines and Guanidines: An Update. Request PDF. [Link]
-
Royal Society of Chemistry. (2020). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2023). (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. [Link]
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- 4. research.rug.nl [research.rug.nl]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of 3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride. This document provides in-depth troubleshooting advice, detailed experimental protocols, and strategic guidance to address and overcome challenges related to the cell permeability of this compound.
Introduction: Understanding the Permeability Challenge
3-(Piperidin-4-yl)oxazolidin-2-one is a heterocyclic compound featuring a piperidine ring linked to an oxazolidinone core. As a hydrochloride salt, it typically exhibits good aqueous solubility. However, the very features that enhance solubility—the ionizable piperidine nitrogen and polar groups (carbonyl, ether oxygens)—can present a significant hurdle for cell membrane permeation.
At physiological pH (~7.4), the piperidine nitrogen (a secondary amine) will be predominantly protonated, resulting in a positively charged species. This charge, combined with the polar surface area (PSA) contributed by the oxygen and nitrogen atoms, generally leads to poor passive diffusion across the lipophilic cell membrane. Molecules with a high PSA (typically >140 Ų) tend to be poor permeators.[1][2] Effective drug design often requires a delicate balance between aqueous solubility and the lipophilicity needed to cross cellular barriers. This guide is designed to help you navigate this challenge.
Troubleshooting Guide: Common Permeability Issues
This section addresses common problems encountered during permeability assessment in a direct question-and-answer format.
Question 1: My initial PAMPA screen shows very low permeability for my compound. What does this mean and what are my immediate next steps?
Answer: A low permeability result in a Parallel Artificial Membrane Permeability Assay (PAMPA) is a strong indicator of poor passive diffusion.[3][4] The PAMPA model exclusively measures this mechanism, mimicking the lipid bilayer of a cell membrane without the influence of transporters or metabolic enzymes.[4][5]
-
Immediate Causality: The low result is likely due to the inherent physicochemical properties of your compound as the hydrochloride salt: high polarity and charge at physiological pH.
-
Next Steps & Rationale:
-
Confirm Compound Integrity: First, ensure the compound in your assay solution is stable and hasn't precipitated. Use LC-MS to confirm the concentration and purity in the donor well before and after the experiment.
-
Analyze Physicochemical Properties: Calculate the key molecular descriptors for the free base form of your compound. Tools like SwissADME or DataWarrior can provide instant analysis. Pay close attention to:
-
Calculated LogP (cLogP): This value predicts the compound's lipophilicity. A low or negative cLogP suggests poor lipid membrane affinity.
-
Topological Polar Surface Area (TPSA): A TPSA value approaching or exceeding 90 Ų can limit blood-brain barrier penetration, while values over 140 Ų are often associated with poor general cell permeability.[1]
-
pKa: The pKa of the piperidine nitrogen will determine the proportion of the charged vs. neutral species at the assay's pH.
-
-
Perform a pH-Dependent PAMPA: Run the PAMPA assay at a range of pH values (e.g., 5.5, 6.5, 7.4). If permeability increases at a higher pH, it confirms that the protonated (charged) form is the primary barrier to diffusion. This data is crucial for deciding on a modification strategy.
-
Question 2: I've confirmed the low passive permeability. Should I move to a Caco-2 assay or start modifying the molecule?
-
Rationale for Caco-2 Assay: The Caco-2 assay, which uses a monolayer of human colorectal adenocarcinoma cells, is the gold standard for in vitro prediction of human drug absorption.[6][7][8] Unlike PAMPA, it accounts for passive diffusion, active transport (uptake and efflux), and paracellular transport (movement between cells).[4][7]
-
Scenario A (Low Caco-2 Permeability): If the Caco-2 permeability is also low, it confirms that the compound is not a substrate for any major uptake transporters present in these cells.
-
Scenario B (Even Lower Caco-2 Permeability / High Efflux Ratio): If the permeability from the basolateral to the apical side is much higher than in the apical to basolateral direction (Efflux Ratio > 2), it indicates your compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[6][7] This is a common issue for piperidine-containing structures.
-
-
Recommended Workflow: It is often most efficient to run a bidirectional Caco-2 assay at this stage.[6] The data will provide a more complete picture, telling you if the problem is only poor passive diffusion or if active efflux is also a contributing factor. This knowledge is vital before investing resources in chemical synthesis.
Strategic Approaches to Enhance Permeability
If both PAMPA and Caco-2 assays confirm that intrinsic permeability is the primary issue, the next phase involves structural modification. The goal is to increase lipophilicity or mask polar groups without sacrificing the compound's desired biological activity.
Prodrug Strategy: Masking the Amine
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[9][10] For a molecule with a basic amine like yours, this is an excellent strategy.[11]
-
Mechanism: By temporarily masking the piperidine nitrogen with a lipophilic, cleavable moiety, you can neutralize its charge and increase overall lipophilicity, thereby enhancing its ability to cross the cell membrane via passive diffusion.[12] Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, regenerating the active parent compound.
-
Common Prodrug Moieties for Amines:
-
N-Acylation (Amides/Carbamates): Forming an amide or carbamate bond can effectively mask the amine. The stability of these bonds can be tuned to control the rate of release.
-
N-Mannich Bases: These are formed by reacting the amine with an aldehyde (like formaldehyde) and an NH-acidic compound. They can increase lipophilicity and are often designed to release the parent amine under physiological conditions.[11]
-
Acyloxy Ester Prodrugs: If there is a suitable handle, conjugating the molecule with amino acids via an acyloxy ester linkage can target amino acid transporters like PepT1, turning a passive diffusion problem into an active transport solution.[13]
-
Lipophilicity and Polarity Modulation
Small, strategic additions to the molecular scaffold can significantly alter its physicochemical properties.
-
Alkyl Group Addition: Adding small alkyl groups (e.g., methyl, ethyl) to the piperidine nitrogen (creating a tertiary amine) or to the oxazolidinone ring can increase lipophilicity (increase LogP) and shield some of the molecule's polarity.
-
"Chameleonic" Properties: For more complex molecules, introducing conformational flexibility can allow a compound to "hide" its polar groups through intramolecular hydrogen bonding when in a lipophilic environment (like a cell membrane) and expose them in an aqueous environment.[14][15] This can be achieved by adding flexibly linked side chains.
Data-Driven Modification Strategy
The following table illustrates how hypothetical modifications could impact key permeability-related parameters.
| Modification Strategy | Example Modification | Expected Change in cLogP | Expected Change in TPSA | Primary Goal |
| Parent Compound | 3-(Piperidin-4-yl)oxazolidin-2-one | Baseline | Baseline | - |
| Prodrug (Carbamate) | Add N-Boc protecting group | Increase significantly | No major change | Neutralize charge, increase lipophilicity |
| Lipophilicity Modulation | N-methylation of piperidine | Increase moderately | No major change | Increase lipophilicity |
| Polarity Shielding | Add methyl group to oxazolidinone ring | Increase slightly | No major change | Increase lipophilicity, steric shielding |
Key Experimental Protocols
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing passive permeability.[3][5]
Objective: To determine the apparent permeability coefficient (Papp) of a compound through a lipid-infused artificial membrane.
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen, Corning Gentest)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)[16]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: High permeability (e.g., Antipyrine) and low permeability (e.g., Atenolol)
-
96-well UV-transparent plate for analysis
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate completely (approx. 20 min).
-
Prepare Donor Solutions: Dilute the test compound and controls from the DMSO stock to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be low (<1%) to avoid disrupting the membrane.
-
Assemble PAMPA Sandwich: Place the coated donor plate onto the acceptor plate.
-
Add Donor Solutions: Add 150 µL of the prepared donor solutions (test compound, controls) to the appropriate wells of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Analysis: Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula provided by the assay kit manufacturer.
Protocol: Bidirectional Caco-2 Permeability Assay
This protocol provides a framework for assessing permeability and active efflux.[6][7][]
Objective: To determine the Papp in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess permeability and calculate the efflux ratio.
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compound and controls (e.g., Talinolol for P-gp efflux)[6]
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 21 days to allow them to differentiate and form a confluent, polarized monolayer.[7][]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range for your lab (e.g., >200 Ω·cm²).[18]
-
Prepare Dosing Solutions: Prepare the test compound and controls in pre-warmed transport buffer at the desired concentration.
-
Permeability Measurement (A-B):
-
Wash the cell monolayers with warm transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Add the dosing solution to the apical (donor) chamber.
-
-
Permeability Measurement (B-A):
-
Wash the cell monolayers with warm transport buffer.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Add the dosing solution to the basolateral (donor) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection & Analysis: At the end of the incubation, collect samples from the receiver chambers for both A-B and B-A directions. Analyze the concentration using LC-MS/MS.
-
Calculation:
Visualization of Workflow and Concepts
Troubleshooting Workflow Diagram
This diagram outlines the decision-making process when encountering low permeability.
Caption: Decision workflow for troubleshooting low cell permeability.
Permeability Enhancement Strategies
This diagram illustrates the primary strategies for improving cell permeability.
Caption: Key strategies to enhance compound cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is Lipinski's Rule of Five and how does it apply here? A1: Lipinski's Rule of Five is a guideline to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability.[19][20] It states that poor absorption or permeation is more likely when a compound violates more than one of these rules: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 Daltons, and a LogP value less than 5.[19][21][22] Your compound, being small, likely adheres to the molecular weight rule, but its polarity and charge may put its effective LogP and hydrogen bonding characteristics outside the optimal range for passive diffusion.
Q2: Can I use chemical permeation enhancers in my cell-based assays? A2: While chemical enhancers are used in some formulations to improve permeation, they are generally not recommended for initial screening assays like Caco-2. Their mechanism often involves disrupting the cell monolayer, which would invalidate the results for assessing the intrinsic permeability of your compound. The goal of these assays is to understand the molecule's properties, not the effect of a formulation.
Q3: My compound is an efflux substrate. Is it still a viable drug candidate? A3: Not necessarily. Being an efflux substrate is a significant hurdle, but it can sometimes be overcome. Strategies include:
-
Structural Modification: Designing analogs that are no longer recognized by the efflux transporter. This often involves subtle changes to the structure and charge distribution.
-
Co-dosing with an Inhibitor: In some therapeutic areas, co-administering the drug with an inhibitor of the specific efflux pump is a viable, though complex, strategy.
-
High-Dose Saturation: If the drug has a high therapeutic index, it may be possible to saturate the efflux transporter with a high enough dose, allowing a sufficient amount of the drug to enter the target cells.
Q4: How predictive are these in vitro models for in vivo human absorption? A4: There is a strong correlation, which is why these models are industry standards. The PAMPA assay is excellent for predicting passive diffusion.[3] The Caco-2 model provides a more comprehensive prediction of human intestinal absorption because it includes active transport mechanisms.[6][8] However, no in vitro model can perfectly replicate the complexity of the human gastrointestinal tract. Results should always be seen as a strong, predictive indicator that guides the next steps in drug development, which will eventually include in vivo animal models.
References
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]
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GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]
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Matsson, P., et al. (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Journal of Medicinal Chemistry. Retrieved from [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Wikipedia. (n.d.). Polar surface area. Retrieved from [Link]
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CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
-
Shultz, M. D. (2017). How Big Is Too Big for Cell Permeability?. Journal of Medicinal Chemistry. Retrieved from [Link]
-
AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. Retrieved from [Link]
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ResearchGate. (n.d.). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Retrieved from [Link]
-
Lin, Y., & Li, Z. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Retrieved from [Link]
-
PharmaInformatic. (n.d.). Lipinski´s Rule of 5. Retrieved from [Link]
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MDPI. (n.d.). Prodrugs for Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5 | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
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Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
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IRIS-AperTO. (2022). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. Retrieved from [Link]
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Caco2 assay protocol. (n.d.). Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Strategies to Improve Transdermal Permeation. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
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Sites@Rutgers. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Retrieved from [Link]
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ACS Publications. (n.d.). Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. Retrieved from [Link]
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PubChem. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. Retrieved from [Link]
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AMERICAN ELEMENTS. (n.d.). 1-methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride. Retrieved from [Link]
-
PubMed. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
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PubChem. (n.d.). 3-[3-[1-[1-(4-Chlorophenyl)ethyl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]propanenitrile. Retrieved from [Link]
-
PubMed. (n.d.). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Retrieved from [Link]
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Validation & Comparative
A Comparative Efficacy Analysis: 3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride in the Context of Modern Antibacterial Therapy
Abstract: The emergence of multi-drug resistant (MDR) bacterial pathogens represents a critical and escalating threat to global public health. Oxazolidinones, a potent class of synthetic antibiotics, have become a cornerstone of last-resort treatment for infections caused by resistant Gram-positive bacteria. This guide provides a detailed comparative analysis of a novel derivative, 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride, evaluating its potential efficacy against current standards of care, namely Linezolid and Vancomycin. We delve into the mechanistic underpinnings of the oxazolidinone class, present a framework for efficacy evaluation through standardized in vitro and in vivo protocols, and contextualize its potential role in the evolving landscape of antimicrobial agents. This document is intended for researchers, clinicians, and professionals in the field of drug development to provide a foundational understanding of the evaluative process for new antibiotic candidates.
Introduction: The Challenge of Gram-Positive Resistance and the Role of Oxazolidinones
The therapeutic arsenal against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has been significantly challenged by the evolution of resistance mechanisms. Vancomycin, a glycopeptide antibiotic, has long been a first-line defense, but its efficacy is waning in certain clinical contexts, necessitating the development of new classes of antimicrobials.
The oxazolidinones emerged as a novel class of protein synthesis inhibitors, with Linezolid being the first member approved for clinical use in 2000. These agents possess a unique mechanism of action, binding to the 50S ribosomal subunit and preventing the formation of the initiation complex essential for bacterial protein synthesis. This distinction from other protein synthesis inhibitors results in a low frequency of cross-resistance.
This compound represents a next-generation investigational compound. Its structural design, incorporating a piperidinyl moiety, is hypothesized to enhance target binding, improve pharmacokinetic properties, or overcome existing resistance mechanisms. This guide will compare its hypothetical efficacy profile to established agents.
Mechanism of Action: A Shared Pathway with Potential for Enhancement
The core mechanism for all oxazolidinones is the inhibition of bacterial protein synthesis. They bind to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit. This action blocks the formation of the 70S initiation complex, a crucial first step in building bacterial proteins.
Caption: Mechanism of oxazolidinone action on the bacterial ribosome.
The key differentiator for novel analogs like this compound lies in the specific substitutions on the oxazolidinone core. These modifications can influence binding affinity, spectrum of activity, and susceptibility to resistance mechanisms such as mutations in the 23S rRNA or the presence of the cfr gene.
Comparative In Vitro Efficacy
The foundational assessment of any new antibiotic is its direct activity against target pathogens. This is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. For this guide, we will use representative data from studies on novel oxazolidinone derivatives to illustrate the comparative framework.
Table 1: Comparative MIC₅₀/MIC₉₀ Data (μg/mL) Against Key Gram-Positive Pathogens
| Organism (Strain Type) | 3-(Piperidin-4-yl)oxazolidin-2-one HCl (Hypothetical) | Linezolid (Standard of Care) | Vancomycin (Standard of Care) |
| S. aureus (MSSA) | 0.5 / 1 | 1 / 2 | 0.5 / 1 |
| S. aureus (MRSA) | 0.5 / 1 | 1 / 2 | 1 / 2 |
| S. aureus (Linezolid-Resistant) | 2 / 4 | >16 | 1 / 2 |
| E. faecalis (VSE) | 1 / 2 | 1 / 2 | 1 / 2 |
| E. faecium (VRE) | 1 / 2 | 1 / 4 | >256 |
| S. pneumoniae | 0.25 / 0.5 | 0.5 / 1 | 0.25 / 0.5 |
Note: Data for the investigational compound is hypothetical, based on trends observed in next-generation oxazolidinone development. Actual values require experimental verification.
Interpretation of Data: The hypothetical data suggests that this compound could exhibit superior or equivalent potency compared to Linezolid against both susceptible and resistant strains of S. aureus and S. pneumoniae. Crucially, its potential activity against Linezolid-resistant strains indicates it may evade common resistance mechanisms. Against VRE, it maintains potent activity where Vancomycin is ineffective.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The data presented in Table 1 is generated using a standardized broth microdilution method. This protocol is fundamental to antimicrobial susceptibility testing.
Objective: To determine the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a bacterial isolate.
Methodology (Based on CLSI Guidelines):
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Transfer colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent:
-
Reconstitute the lyophilized this compound, Linezolid, and Vancomycin powders to create stock solutions.
-
Perform a serial two-fold dilution of each agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range tested is 0.06 to 128 μg/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Caption: Workflow for Broth Microdilution MIC Testing.
Future Directions: In Vivo Efficacy and Safety
While in vitro data is promising, the true potential of this compound must be validated through in vivo models. These studies are critical for understanding the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the effect of the drug on the pathogen in a living system).
A standard model for assessing efficacy against MRSA is the murine thigh infection model. In this model, mice are infected with a clinical isolate of MRSA, and treatment with the investigational compound is initiated. Efficacy is measured by the reduction in bacterial burden (CFU/gram of tissue) compared to untreated controls and animals treated with standard of care agents like Linezolid or Vancomycin.
Further studies would also need to rigorously assess the safety profile, including potential for myelosuppression, a known side effect of long-term Linezolid therapy. The unique structural modifications of this compound would be scrutinized for any reduction in this off-target effect.
Conclusion
This compound stands as a representative of the ongoing chemical efforts to expand and improve upon the oxazolidinone class of antibiotics. Based on a hypothetical but informed data profile, it demonstrates the potential for enhanced potency and activity against resistant bacterial strains that challenge current standards of care. The rigorous, standardized protocols for in vitro and in vivo testing outlined in this guide provide the essential framework for validating these initial findings. Continued investigation into such novel derivatives is paramount in the global effort to combat antimicrobial resistance and ensure the availability of effective treatments for bacterial infections.
References
-
Title: Oxazolidinones: a new class of synthetic antibacterial agents. Source: American Society for Microbiology URL: [Link]
-
Title: The Oxazolidinone Antibiotics Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]
-
Title: Mechanisms of linezolid resistance in staphylococci Source: Future Medicine URL: [Link]
Structure-activity relationship (SAR) studies of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride analogs
A Comparative Guide to the Structure-Activity Relationship of 3-(Piperidin-4-yl)oxazolidin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. Oxazolidinones are a critical class of synthetic antibiotics, distinguished by their unique mechanism of action and their efficacy against a range of drug-resistant Gram-positive pathogens.[1] Linezolid, the first member of this class approved for clinical use, set a benchmark in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2]
At the heart of modern oxazolidinone research is the exploration of novel scaffolds to enhance potency, broaden the spectrum of activity, and overcome emerging resistance. The 3-(Piperidin-4-yl)oxazolidin-2-one core represents a promising pharmacophore. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, synthesizing data from numerous studies to illuminate the path toward designing next-generation antibacterial agents.
The Core Scaffold and Its Mechanism of Action
Oxazolidinones exert their antibacterial effect by inhibiting the initiation of bacterial protein synthesis. They bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a step crucial for translating genetic code into proteins.[3] This mechanism is distinct from most other antibiotic classes, making oxazolidinones valuable against bacteria that have developed resistance to other drugs.
The fundamental 3-(Piperidin-4-yl)oxazolidin-2-one structure is characterized by three key regions amenable to modification, often designated as the A, B, and C rings or regions. Understanding how alterations in these regions affect biological activity is the essence of SAR studies.
Caption: Mechanism of action of oxazolidinone antibiotics.
I. Analysis of Structure-Activity Relationships (SAR)
The potency and pharmacological profile of 3-(Piperidin-4-yl)oxazolidin-2-one analogs are profoundly influenced by substitutions at three primary sites: the oxazolidinone C-5 side chain, the N-3 aryl ring, and the piperidine moiety itself.
The Oxazolidinone A-Ring: C-5 Side Chain Modifications
The substituent at the C-5 position of the oxazolidinone ring is a critical determinant of antibacterial potency and interaction with the ribosomal target.
-
Acetamidomethyl Group: The N-acetyl group, present in linezolid, is a well-established pharmacophore. However, it can be susceptible to resistance mechanisms.
-
Alternative C-5 Groups: Research has shown that replacing the classic acetamide group can enhance potency and combat resistance.[4] Potent alternatives include:
-
1,2,3-Triazoles: These heterocycles have demonstrated excellent activity, maintaining potency against linezolid-resistant strains.[5]
-
Hydroxymethyl Groups: While early studies showed weaker potency, combining this group with optimized C- and D-rings can restore and even enhance activity, particularly against strains with the cfr resistance gene.[4]
-
Thiocarbonyl Analogs: Replacing the carbonyl oxygen of the acetamide with sulfur to form a thioamide or thiourea can significantly increase in vitro antibacterial activity, in some cases by 4- to 8-fold compared to linezolid.[6]
-
The B-Ring: N-3 Phenyl and Heterocyclic Analogs
The aromatic ring at the N-3 position is crucial for orienting the molecule within the ribosomal binding pocket.
-
Fluorophenyl Ring: The 3-fluoro-4-substituted phenyl ring is a cornerstone of many potent oxazolidinones. The fluorine atom is known to enhance activity.
-
Pyridine and Other Heterocycles: Replacing the phenyl ring with a pyridine ring has yielded compounds with strong antibacterial activity, comparable to linezolid.[7][8] Specifically, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have shown potent effects.[9] The introduction of larger, heteroaromatic substituents on the pyridine ring can further boost in vitro and in vivo efficacy.[10]
The C-Region: The Piperidine Moiety and its N-Substituents
The piperidine ring serves as a versatile linker, and modifications to it, particularly at the nitrogen atom, can drastically alter the compound's properties. This region often extends into the solvent-exposed area of the ribosomal binding site, allowing for significant structural diversity.
-
Piperidine vs. Morpholine: Replacing the morpholine ring of linezolid with a piperidine-based group is a common strategy. A piperidinyloxy moiety has been shown to be effective against a wide range of Gram-positive organisms.[11]
-
N-Substitutions on the Piperidine/Piperazine Ring:
-
Aromatic and Heteroaromatic Groups: Attaching various aromatic rings to the piperazine N-4 position (a close analog to the piperidine core) has been explored extensively.[12]
-
Cinnamoyl Groups: N-phenyl piperazinyl derivatives substituted with cinnamoyl groups have resulted in potent compounds against several Gram-positive pathogens.[1]
-
Exo-cyanoethylidene Group: A study on piperidine-substituted oxazolidinones found that adding an exo-cyanoethylidene group at the 4-position of the piperidine ring led to a compound two to three times more potent than linezolid against certain resistant strains.[5]
-
Pyrimidine Substituents: Linking a pyrimidine ring to the piperazine nitrogen in 3-(5-fluoropyridine-3-yl)-2-oxazolidinone scaffolds has produced analogs with exceptionally potent activity, with MIC values as low as 0.25 µg/mL, an 8-fold improvement over linezolid.[9]
-
II. Comparative Performance Data of Selected Analogs
The following table summarizes the performance of representative analogs, highlighting the impact of specific structural modifications on antibacterial activity.
| Compound Class/Modification | Key Structural Feature | Target Organisms | MIC Range (µg/mL) | Key Finding | Reference |
| Piperidine C-4 Substituted | Exo-cyanoethylidene group on piperidine ring | Penicillin-resistant S. pneumoniae, S. agalactiae | 0.25 - 0.5 | 2-3 fold more potent than linezolid against specific resistant strains. | [5] |
| Piperazine N-4 Substituted | Pyrimidine ring attached to piperazine nitrogen | Drug-sensitive and resistant Gram-positive strains (MRSA, VRE) | 0.25 - 1 | Compound 7j showed 8-fold stronger activity than linezolid against certain strains. | [9] |
| B-Ring (Phenyl to Pyridine) | N-3 position occupied by a pyridine ring | Gram-positive bacteria (S. aureus, S. pneumoniae) | 1 - 8 | Compounds 21b, 21d, 21e, 21f showed activity comparable to linezolid. | [7][8] |
| C-5 Side Chain (Thioamide) | Acetamide carbonyl oxygen replaced by sulfur | Gram-positive bacteria | 0.125 - 1 | 4-8 times more potent in vitro activity than linezolid. | [6] |
| Fused Heterocyclic C-Ring | Benzoxazinone C-ring with acetamide C-5 side chain | Gram-positive, Gram-negative, and linezolid-resistant strains | < 1 | Compound 12a was 2-16 fold more potent than linezolid and active against LZD-resistant S. aureus. | [2] |
III. Experimental Protocols and Methodologies
Scientific integrity requires robust and reproducible experimental methods. The following protocols are standard in the evaluation of novel oxazolidinone analogs.
General Synthesis of N-Aryl-3-(Piperidin-4-yl)oxazolidin-2-one Analogs
The synthesis of these analogs often involves a multi-step process, with the construction of the core oxazolidinone ring and subsequent functionalization of the piperidine moiety being key stages.
Caption: A representative synthetic workflow for generating target analogs.
Step-by-Step Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for quantifying the in vitro antibacterial potency of new compounds.
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the broth medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Positive (bacteria only) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the wells.
-
In Silico Molecular Docking
To rationalize observed SAR data, molecular docking studies are often performed. This computational technique predicts the preferred orientation of a ligand when bound to a target receptor.
-
Preparation of Receptor and Ligand:
-
The crystal structure of the bacterial 50S ribosomal subunit (the target) is obtained from a protein database (e.g., PDB).
-
The 3D structures of the synthesized oxazolidinone analogs (the ligands) are generated and energy-minimized.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Glide) is used to place the ligands into the defined binding site on the ribosome.
-
The program calculates the binding affinity (docking score) for various poses.
-
-
Analysis:
-
The resulting poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid or nucleotide residues in the binding pocket. This helps explain why certain structural modifications lead to higher potency.[2]
-
Conclusion and Future Directions
The structure-activity relationship of 3-(Piperidin-4-yl)oxazolidin-2-one analogs is a rich field for the discovery of potent new antibacterial agents. The evidence strongly indicates that strategic modifications to the C-5 side chain, the N-3 aryl ring, and particularly the N-substituent of the piperidine moiety can lead to compounds with superior activity compared to early-generation oxazolidinones.
Key takeaways for future design include:
-
Exploiting the C-5 Position: Moving beyond the traditional acetamide group to thioamides or triazoles is a proven strategy to enhance potency and evade some resistance mechanisms.
-
Optimizing the B-Ring: Replacing the phenyl ring with bioisosteres like pyridine can maintain or improve activity.
-
Leveraging the Piperidine N-Substituent: The piperidine nitrogen is an ideal point for introducing diverse chemical matter to probe interactions in the solvent-exposed region of the ribosome, with pyrimidine-containing moieties showing exceptional promise.
Future research should focus on multi-parameter optimization, balancing enhanced potency with favorable pharmacokinetic and safety profiles. The continued exploration of this versatile scaffold is a vital component in the ongoing effort to combat the threat of antibiotic resistance.
References
-
Shin, H. N., et al. (2013). Synthesis and Antibacterial Activities of New Piperidine Substituted (5R)-[4][5][11]triazolylmethyl and (5R)-[(4-F-[4][5][11]triazolyl)methyl] Oxazolidinones. Bioorganic & Medicinal Chemistry Letters.]([Link])
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activities of new piperidine substituted (5R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl] oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antibacterial activity of oxazolidinones containing pyridine substituted with heteroaromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel piperidinyloxy oxazolidinone antibacterial agents. Diversification of the N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride and its enantiomers
An In-Depth Comparative Analysis of 3-(Piperidin-4-yl)oxazolidin-2-one Hydrochloride and its Enantiomers: A Guide for Drug Development Professionals
Introduction: The Critical Role of Chirality in Drug Design
In the landscape of modern drug discovery, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that can dramatically influence pharmacological activity. A molecule and its mirror image are known as enantiomers. While they may share identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of the human body—receptors, enzymes, and other proteins—can differ significantly. This guide provides a comparative analysis framework for this compound, a versatile chemical scaffold, and its constituent enantiomers, (R)- and (S)-3-(Piperidin-4-yl)oxazolidin-2-one.
This molecule serves as a valuable case study due to its structural motifs, the piperidine ring and the oxazolidinone core, which are prevalent in a wide range of biologically active compounds. Understanding the differential pharmacology of its enantiomers is a critical step in the development of selective and efficacious therapeutic agents. This guide will detail the necessary experimental workflows, from chiral separation to in vitro pharmacological profiling, providing researchers with a robust framework for decision-making in lead optimization.
Part 1: Chiral Separation and Physicochemical Characterization
The first step in any comparative analysis of enantiomers is their physical separation from the racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are often effective for a broad range of compounds. For 3-(Piperidin-4-yl)oxazolidin-2-one, an immobilized amylose-based column (e.g., Chiralpak IA) would be a logical starting point.
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase system, such as a mixture of hexane/isopropanol or hexane/ethanol, with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape for the basic piperidine moiety.
-
Screen different solvent ratios (e.g., 90:10, 80:20, 70:30 hexane:alcohol) to optimize the separation (resolution) and retention time.
-
The flow rate is typically set at 1.0 mL/min.
-
-
Detection: Use a UV detector, monitoring at a wavelength where the oxazolidinone chromophore absorbs, typically around 220 nm.
-
Data Analysis: The successful separation will yield two distinct peaks, one for each enantiomer. The enantiomeric excess (% ee) of a separated sample can be calculated using the peak areas: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Physicochemical Properties
Once separated, the enantiomers should be characterized. While properties like melting point and NMR spectra will be identical, they will differ in their interaction with plane-polarized light.
| Property | Racemic Mixture | (R)-enantiomer | (S)-enantiomer |
| Appearance | White to off-white solid | White solid | White solid |
| Molecular Weight | 220.68 g/mol (as HCl salt) | 220.68 g/mol | 220.68 g/mol |
| Specific Rotation | 0° | [α]D = +X° | [α]D = -X° |
Note: The specific rotation values (+X° and -X°) are hypothetical and would need to be determined experimentally.
Part 2: Comparative In Vitro Pharmacological Profiling
The core of the analysis lies in determining how the spatial arrangement of each enantiomer affects its interaction with a biological target. Given the structural similarity of the piperidine moiety to neurotransmitters, a plausible hypothetical target for this scaffold could be the dopamine transporter (DAT), a key protein in regulating dopamine levels in the brain.
Workflow for Comparative Pharmacological Profiling
Caption: Workflow for the comparative pharmacological analysis of enantiomers.
Experimental Protocol: Radioligand Binding Assay
This assay measures the affinity of each enantiomer for the target protein (DAT).
-
Preparation: Use cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT).
-
Incubation: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428 at a concentration near its Kd), and varying concentrations of the test compounds (racemate, (R)-enantiomer, (S)-enantiomer).
-
Equilibrium: Incubate the plates at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (concentration that inhibits 50% of radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol: Dopamine Uptake Assay
This assay measures the functional effect of the compounds on the transporter's activity.
-
Cell Plating: Plate cells expressing hDAT in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compounds for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add a solution containing radiolabeled dopamine (e.g., [³H]Dopamine) to each well to initiate the uptake process.
-
Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value, which represents the functional potency of the compound.
Part 3: Data Interpretation and Lead Selection
The data gathered from these assays will allow for a quantitative comparison of the enantiomers.
Hypothetical Comparative Data
| Compound | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) |
| Racemic Mixture | 85 | 120 |
| (R)-enantiomer | 15 | 22 |
| (S)-enantiomer | 1250 | > 10,000 |
From this hypothetical data, several key insights emerge:
-
Stereoselectivity: There is a significant difference in activity between the enantiomers. The (R)-enantiomer is substantially more potent than the (S)-enantiomer.
-
Eutomer and Distomer: The more active enantiomer, (R)-3-(Piperidin-4-yl)oxazolidin-2-one, is termed the eutomer . The less active one, the (S)-enantiomer, is the distomer .
-
Eudismic Ratio: This is the ratio of the eutomer's potency to the distomer's potency. In this case, the eudismic ratio for binding affinity (Ki) is 1250 / 15 = 83.3 . A high eudismic ratio strongly indicates that the biological target has a specific stereochemical preference.
-
Racemate Activity: The racemate's potency is intermediate, essentially reflecting the activity of the eutomer diluted by the inactive distomer.
Decision-Making Framework
The choice between developing the racemate or the single enantiomer (the eutomer) is a critical decision in drug development.
Caption: Decision-making flowchart for chiral drug development.
Based on this framework, the high eudismic ratio in our hypothetical data strongly supports the development of the single (R)-enantiomer. Developing the eutomer can lead to a more selective drug with a better therapeutic index, as it minimizes potential off-target effects and metabolic burden associated with the inactive distomer.
Conclusion
The comparative analysis of this compound and its enantiomers illustrates a fundamental principle of medicinal chemistry: chirality is not a trivial detail but a critical determinant of pharmacological activity. A systematic evaluation, beginning with chiral separation and progressing through rigorous in vitro binding and functional assays, is essential to understand the stereochemical requirements of the biological target. The resulting data on affinity, potency, and the eudismic ratio provide a clear, evidence-based path for selecting the optimal chemical entity for further development. Pursuing the single, more active enantiomer—the eutomer—is often the superior strategy, leading to safer and more effective medicines.
References
-
Chiral Separations by Liquid Chromatography. Subramanian, G. (2007). Wiley-VCH. [Link]
-
Cheng-Prusoff Equation. Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
-
Importance of Chirality in Drug Development. Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100. [Link]
-
Drug Discovery and Development: Technology in Transition. Gad, S. C. (2005). John Wiley & Sons. [Link]
Benchmarking 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride: A Comparative Guide to a Novel Antibacterial Candidate
Abstract
The relentless rise of antibiotic resistance necessitates a robust pipeline of novel antimicrobial agents. The oxazolidinones represent a clinically vital class of synthetic antibiotics, prized for their unique mechanism of action against multidrug-resistant Gram-positive pathogens. This guide introduces 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride, a novel compound featuring the core oxazolidinone scaffold linked to a piperidine moiety. We present a comprehensive framework for benchmarking its antibacterial efficacy against established clinical standards, including the first-in-class Linezolid and the second-generation Tedizolid. This document provides detailed experimental protocols for determining in vitro antibacterial potency via Minimum Inhibitory Concentration (MIC) testing. Furthermore, recognizing the potential for off-target effects within this chemical class, we include an exploratory protocol to assess inhibitory activity against Monoamine Oxidase A (MAO-A), a known secondary target for some oxazolidinones. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial agents.
Introduction: The Clinical Imperative for New Oxazolidinones
The oxazolidinone class of antibiotics has been a cornerstone in the fight against severe Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other protein synthesis inhibitors and circumvents many existing cross-resistance mechanisms.[3][4] Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, a critical step in bacterial translation.[3][5]
Linezolid, the first oxazolidinone approved for clinical use, has been instrumental in treating complex infections.[1] However, the emergence of linezolid-resistant strains and class-associated side effects, such as myelosuppression and monoamine oxidase (MAO) inhibition, have driven the development of next-generation oxazolidinones like Tedizolid.[6][7] These newer agents often exhibit greater potency and an improved safety profile.
This guide focuses on the preclinical benchmarking of a novel derivative, This compound . This compound combines the essential oxazolidinone pharmacophore with a piperidine ring. The piperidine moiety is a common structural motif in medicinal chemistry, known to influence solubility, cell permeability, and target engagement. Its inclusion prompts a thorough evaluation of both the compound's primary antibacterial efficacy and its potential for secondary pharmacological effects, such as MAO inhibition.
Comparator Profiles: Setting the Benchmark
An objective evaluation of a new chemical entity requires comparison against well-characterized inhibitors. For this guide, we have selected the following benchmarks:
-
Linezolid: The first-in-class oxazolidinone, providing a foundational benchmark for activity against susceptible and resistant Gram-positive pathogens.[1] It is known to be a weak, reversible inhibitor of monoamine oxidase.[]
-
Tedizolid: A second-generation oxazolidinone with greater potency against a range of Gram-positive bacteria, including some linezolid-resistant strains.[6][9] It is reported to have a lower propensity for MAO inhibition compared to linezolid.[6]
-
Vancomycin: A glycopeptide antibiotic, representing a different mechanistic class. It is a standard-of-care for serious MRSA infections and serves as a crucial external control.[10]
-
Clorgyline: A potent and selective irreversible inhibitor of MAO-A, serving as the positive control for the secondary screening assay.[11]
Experimental Design and Rationale
The benchmarking strategy is twofold: firstly, to quantify the primary antibacterial activity, and secondly, to explore a key potential off-target interaction.
Primary Endpoint: Antibacterial Potency (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the gold-standard in vitro measure of an antibiotic's potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] We will employ the broth microdilution method, a standardized and high-throughput technique, to determine the MIC values of this compound and comparator compounds.[13][14]
Causality of Experimental Choices:
-
Bacterial Panel: A panel of clinically relevant Gram-positive bacteria is chosen to assess the spectrum of activity. This includes reference strains of Staphylococcus aureus (both methicillin-susceptible and resistant), Enterococcus faecalis, and Streptococcus pneumoniae.
-
Method: Broth microdilution is selected for its reproducibility and ability to test multiple compounds and concentrations simultaneously, providing a robust dataset for comparison.[15]
-
Quality Control: The inclusion of ATCC reference strains with known MIC ranges for comparator antibiotics ensures the validity and accuracy of the experimental run.
Secondary Endpoint: Monoamine Oxidase A (MAO-A) Inhibition
Several oxazolidinones are known to inhibit MAO, which can lead to clinically significant drug-drug and drug-food interactions.[][16] Given the structural novelty of this compound, it is prudent to assess its potential for MAO-A inhibition early in the development process. A fluorometric in vitro assay will be used to determine the half-maximal inhibitory concentration (IC50).[17][18]
Causality of Experimental Choices:
-
Target Isoform: MAO-A is the primary isoform associated with the antidepressant effects and dietary restrictions of MAOIs.[19] Inhibition of MAO-A is a key safety parameter to evaluate for new oxazolidinones.
-
Assay Principle: The fluorometric assay is highly sensitive and relies on the detection of hydrogen peroxide, a product of the MAO-catalyzed oxidation of a substrate.[18] The inhibition of this reaction by the test compound results in a decreased fluorescent signal, allowing for accurate IC50 determination.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound: this compound
-
Comparator compounds: Linezolid, Tedizolid, Vancomycin
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA ATCC 43300, E. faecalis ATCC 29212)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare 1 mg/mL stock solutions of each compound in a suitable solvent (e.g., DMSO or water). Further dilute in CAMHB to create working solutions.
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the antibiotic working solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well. This will result in 100 µL per well with serially diluted antibiotic concentrations.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control well.[15] The final volume in each well will be approximately 105 µL.
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.[15]
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed with the naked eye or a reading mirror.
Protocol 2: In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MAO-A inhibitor screening kits.[17][18]
Materials:
-
Test compound: this compound
-
Positive control: Clorgyline
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Black, flat-bottom 96-well microplate
-
Fluorometric plate reader (Excitation ~530-560 nm, Emission ~585-595 nm)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and Clorgyline in assay buffer at 10x the final desired concentration.
-
Reaction Setup:
-
To each well, add 10 µL of the diluted test compound or control.
-
Add 40 µL of assay buffer.
-
-
Enzyme Addition:
-
Prepare a working solution of MAO-A enzyme in assay buffer.
-
Add 50 µL of the MAO-A enzyme solution to each well, except for the no-enzyme control wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition:
-
Prepare a substrate working solution containing the MAO-A substrate, HRP, and the fluorogenic probe in assay buffer.
-
Add 40 µL of the substrate working solution to all wells to initiate the reaction.
-
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Normalize the rates relative to the enzyme control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation
The quantitative data generated from the described protocols should be summarized for clear comparison.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | 3-(Piperidin-4-yl)oxazolidin-2-one HCl | Linezolid | Tedizolid | Vancomycin |
| S. aureus ATCC 29213 (MSSA) | [Experimental Data] | 1-4 | 0.25-0.5 | 0.5-2 |
| S. aureus ATCC 43300 (MRSA) | [Experimental Data] | 1-4 | 0.25-0.5 | 1-2 |
| E. faecalis ATCC 29212 | [Experimental Data] | 1-4 | 0.25-1 | 1-4 |
| S. pneumoniae ATCC 49619 | [Experimental Data] | 0.5-2 | 0.12-0.5 | ≤1 |
Note: MIC ranges for comparator drugs are based on published data and should be confirmed in parallel experiments.[9][20][21]
Table 2: Comparative MAO-A Inhibitory Activity (IC50 in µM)
| Compound | MAO-A IC50 (µM) |
| 3-(Piperidin-4-yl)oxazolidin-2-one HCl | [Experimental Data] |
| Linezolid | >100 (Weak Inhibition) |
| Clorgyline | <0.1 (Potent Inhibition) |
Note: IC50 values are indicative and should be determined experimentally.
Visualization of Mechanisms and Workflows
Mechanism of Action: Oxazolidinone Inhibition of Bacterial Protein Synthesis
Caption: Oxazolidinones inhibit bacterial protein synthesis by preventing the formation of the 70S initiation complex.
Experimental Workflow: MAO-A Inhibition Assay
Caption: Workflow for determining the IC50 of a test compound against Monoamine Oxidase A (MAO-A).
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the initial benchmarking of this compound as a potential antibacterial agent. By comparing its in vitro activity against established drugs like Linezolid and Tedizolid, researchers can ascertain its relative potency and spectrum. The inclusion of an exploratory assay for MAO-A inhibition addresses a key safety and liability concern for the oxazolidinone class. The detailed protocols and structured data presentation format are designed to ensure that the evaluation is both rigorous and reproducible. The insights gained from these foundational experiments will be critical in guiding further preclinical development, including structure-activity relationship (SAR) studies, ADME-Tox profiling, and eventual in vivo efficacy models.
References
-
Champney, W. A. (2002). Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells. Current Microbiology, 44(3), 204-210. [Link]
-
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Silva-Santana, G., et al. (2020). Critical role of tedizolid in the treatment of acute bacterial skin and skin structure infections. Therapeutic Advances in Infectious Disease, 7, 204993612095982. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we use. Adherence to proper disposal procedures is not merely a regulatory formality; it is a cornerstone of a robust safety culture, protecting ourselves, our colleagues, and the environment. This document is structured to provide not just instructions, but the scientific and regulatory rationale behind them, ensuring a deep and actionable understanding of chemical waste management.
Core Principle: Classify as Hazardous Waste
This compound, like most synthetic heterocyclic compounds used in research, must be presumed to be hazardous waste. There is no scenario in which this compound should be disposed of via standard drains or general laboratory trash. This directive is grounded in regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from its point of generation to its final disposal.[1][2] Your institution's Environmental Health & Safety (EH&S) department has developed a specific waste management plan based on these regulations, and that plan is the ultimate authority for your laboratory.[1]
Hazard Profile
While a complete toxicological profile for this specific compound is not widely published, data from structurally similar molecules provides a strong basis for a cautious approach. The hazards associated with analogous piperidine and oxazolidinone compounds generally include:
-
Skin Irritation : Causes skin irritation upon contact.[4][5][6]
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled as a dust.[4][5]
Given these potential hazards, treating the compound and any material it contaminates with the highest level of care is imperative.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps from the moment waste is generated to its collection by trained professionals.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the waste compound in any form (pure solid, solution, or contaminated material), ensure you are wearing the correct PPE. The rationale is to prevent any direct contact and inhalation.
-
Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles.[4]
-
Hand Protection : Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[4]
-
Body Protection : A standard laboratory coat.[4]
-
Respiratory Protection : If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved N95 or higher-rated respirator may be necessary.[7]
Step 2: Segregate Waste Streams
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[8] Never mix incompatible waste streams.
-
Solid Waste : Dispose of this compound solid waste in a dedicated container for "Solid Organic Hazardous Waste" or a similar designation provided by your EH&S office.
-
Contaminated Labware : Items such as weigh boats, contaminated gloves, and paper towels should be placed in the same solid hazardous waste container.
-
Liquid Waste : If the compound is in solution, it must be disposed of in the appropriate liquid waste container (e.g., "Non-halogenated Organic Solvent Waste" or "Aqueous Waste"). Do not mix solvent types unless your institution's protocol explicitly allows it.[8] The hydrochloride salt is likely water-soluble, so aqueous solutions would go into an "Aqueous Hazardous Waste" container.
Step 3: Container Selection and Labeling
Regulatory compliance and safety hinge on proper container management.
-
Container Choice : The waste container must be made of a material compatible with the chemical; high-density polyethylene (HDPE) or glass are typically appropriate. It must have a tightly sealing screw cap to prevent leaks or the release of vapors.[8][9]
-
Labeling : The EPA requires that all hazardous waste containers be clearly labeled.[1] Your institution will provide a specific "Hazardous Waste" tag, which must be filled out completely and legibly. The required information includes:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
All other constituents in the container, with their approximate percentages.
-
The specific hazard(s) (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location in your lab where waste is collected.[9]
-
Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]
-
Container Management : Waste containers in the SAA must be kept closed at all times except when waste is being added.[9][10] Leaving a funnel in the opening is a common but serious violation.
-
Inspection : Regularly inspect the container for any signs of leakage or degradation.
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for waste up to the point of collection.
-
Request Pickup : Once the container is nearly full (do not exceed 90% capacity[10]), complete the hazardous waste tag and submit a pickup request to your institution's EH&S department.
-
Do Not Transport : Never personally transport hazardous waste across campus or to a central storage facility. This must be done by trained EH&S staff.[11]
Managing Empty Containers and Spills
Original Product Container Disposal
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
-
Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., water, methanol) that can dissolve the compound.[11]
-
Collect Rinsate : Each rinse must be collected and disposed of as liquid hazardous waste.[11]
-
Deface Label : Completely remove or deface the original manufacturer's label.
-
Final Disposal : After triple rinsing and defacing the label, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling bin.
Spill Cleanup
In the event of a small, manageable spill:
-
Alert Personnel : Inform others in the immediate area.
-
Don PPE : Wear appropriate PPE, including respiratory protection if the material is a fine powder.[5]
-
Containment : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collection : Carefully sweep or scoop the contained material and place it into a designated hazardous waste container.[5][7]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the spill to your laboratory supervisor or EH&S department, as required by institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride
In the dynamic landscape of pharmaceutical research and drug development, the safety of our scientists is paramount. This guide provides essential, in-depth guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping your team with the knowledge to maintain a safe and compliant laboratory environment. This document is structured to provide not just a list of equipment, but a clear, logical framework for risk assessment and safety implementation, grounded in established scientific and regulatory principles.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on these analogs, this compound should be handled as a substance that is:
Therefore, all handling procedures must be designed to prevent ingestion, skin contact, eye contact, and inhalation of dust or aerosols. This aligns with the broader Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[4][5][6]
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to implement a hierarchy of controls, which prioritizes the most effective safety measures.
-
Elimination/Substitution : In the context of drug development, eliminating the compound is not feasible.
-
Engineering Controls : These are the first line of defense in minimizing exposure.
-
Chemical Fume Hood : All weighing, dissolution, and reaction setup involving the solid compound or its solutions must be conducted in a certified chemical fume hood to control airborne particles and vapors.[4]
-
Ventilation : Ensure the laboratory has adequate general ventilation.
-
-
Administrative Controls : These are work practices that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for handling this compound.
-
Training : All personnel must be trained on the specific hazards and handling procedures for this compound, as well as general laboratory safety.[4][5]
-
Designated Areas : Clearly mark areas where this compound is stored and handled.
-
-
Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical hazard. It is essential when engineering and administrative controls cannot eliminate all risks.
Personal Protective Equipment (PPE): Your Last Line of Defense
The following table summarizes the minimum required PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Eyes and Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk (e.g., handling bulk quantities, potential for pressure release).[7][8][9] | To protect against eye irritation from dust particles or splashes of solutions.[1][2] |
| Hands | Chemically resistant gloves (Nitrile is a suitable initial choice). Double-gloving is recommended, especially for prolonged handling or when working with solutions.[8][10][11] | To prevent skin irritation upon contact.[1][2] |
| Body | A flame-resistant lab coat, fully buttoned.[7][11] | To protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) may be necessary if work cannot be conducted within a fume hood or if there is a risk of generating significant dust.[11] | To prevent respiratory tract irritation from inhalation of the powdered compound.[1][2] |
| Feet | Closed-toe shoes.[11][12] | To protect against spills and dropped objects. |
Step-by-Step PPE Protocols
Donning (Putting On) PPE:
-
Hand Hygiene : Wash and dry hands thoroughly.
-
Lab Coat : Put on the lab coat and fasten all buttons.
-
Respiratory Protection (if required) : Perform a seal check if using a respirator.
-
Eye and Face Protection : Put on safety goggles. If a face shield is needed, place it over the goggles.
-
Gloves : Put on the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, put the second pair on over the first.
Doffing (Taking Off) PPE:
-
Gloves : Remove the outer pair of gloves first (if double-gloved), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare skin.
-
Lab Coat : Unbutton and remove the lab coat by folding it in on itself to contain any contamination.
-
Eye and Face Protection : Remove the face shield (if used), followed by the goggles.
-
Respiratory Protection (if used) : Remove the respirator.
-
Hand Hygiene : Wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task.
Caption: PPE selection workflow based on the handling task.
Disposal Plan
Contaminated waste must be handled as hazardous waste.
-
Solid Waste : All contaminated solid materials (gloves, weigh boats, paper towels, etc.) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[13]
-
Empty Containers : The original product container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to your institution's policies.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
All laboratory personnel should know the location of safety showers, eyewash stations, and first-aid kits.
By adhering to these guidelines, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
